CA IX-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H36N6O5S |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
2-[4-[2-[2-(diethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-6-yl]piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C30H36N6O5S/c1-3-33(4-2)16-19-36-29(38)24-7-5-6-23-26(13-12-25(28(23)24)30(36)39)35-17-14-34(15-18-35)20-27(37)32-21-8-10-22(11-9-21)42(31,40)41/h5-13H,3-4,14-20H2,1-2H3,(H,32,37)(H2,31,40,41) |
InChI Key |
VPHIFKKUEAUDBE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of CA IX-IN-2 in Hypoxic Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid tumors are frequently characterized by regions of hypoxia, a state of low oxygen tension that drives a more aggressive and treatment-resistant cancer phenotype. A key mediator of the hypoxic response is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is minimally expressed in normal tissues but highly upregulated in a variety of tumors.[1][2] CA IX plays a critical role in the regulation of pH in the tumor microenvironment, contributing to an acidic extracellular space and an alkaline intracellular environment, which together promote tumor cell survival, proliferation, and invasion.[3][4][5] CA IX-IN-2, a research compound also widely known by its developmental name SLC-0111, is a potent and selective small-molecule inhibitor of CA IX. This guide provides a detailed examination of the mechanism of action of this compound in hypoxic tumors, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways.
Mechanism of Action of this compound (SLC-0111)
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of Carbonic Anhydrase IX. In hypoxic tumor cells, the upregulation of CA IX is predominantly driven by the Hypoxia-Inducible Factor 1-alpha (HIF-1α). Once expressed on the cell surface, CA IX catalyzes the reversible hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which rapidly dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻). This catalytic activity has two major consequences that favor tumor progression:
-
Extracellular Acidification: The protons generated are extruded into the extracellular space, contributing to the acidic tumor microenvironment. This acidic milieu facilitates the breakdown of the extracellular matrix, promoting tumor cell invasion and metastasis.
-
Intracellular Alkalinization: The bicarbonate ions are transported into the cell, where they act as a buffer against the acidic byproducts of anaerobic metabolism (e.g., lactic acid), thereby maintaining a slightly alkaline intracellular pH (pHi) that is optimal for cell survival and proliferation.
This compound, a ureido-substituted benzenesulfonamide, is a potent inhibitor of CA IX that binds to the active site of the enzyme, blocking its catalytic function. By inhibiting CA IX, this compound disrupts this crucial pH-regulating system, leading to:
-
Increased Intracellular Acidity: The inhibition of bicarbonate production and import leads to the accumulation of acidic metabolites within the tumor cell, lowering the intracellular pH. This intracellular acidosis can trigger apoptosis and inhibit cell proliferation.
-
Reduced Extracellular Acidity: By blocking the generation of protons, this compound helps to normalize the extracellular pH of the tumor microenvironment. This can reduce the invasive potential of tumor cells and may enhance the efficacy of certain chemotherapeutic agents that are more active in a less acidic environment.
The downstream consequences of this disruption in pH homeostasis include the induction of apoptosis, inhibition of cell proliferation and migration, and a reversal of the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of SLC-0111 and its effects on cancer cells.
Table 1: Inhibitory Activity of SLC-0111 against Carbonic Anhydrase Isoforms
| Isoform | Ki (nM) | IC50 (µg/mL) |
| hCA I | - | 20.29 ± 0.92 |
| hCA II | - | 0.569 ± 0.03 |
| hCA IX | 45 | 0.048 ± 0.006 |
| hCA XII | 4.5 | 0.096 ± 0.008 |
| Data compiled from multiple sources. Ki values are for SLC-0111. |
Table 2: In Vitro Efficacy of SLC-0111 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HT-29 | Colon Cancer | 13.53 |
| MCF7 | Breast Cancer | 18.15 |
| PC3 | Prostate Cancer | 8.71 |
| T-47D (hypoxia) | Breast Cancer | 6.73 ± 0.28 |
| MCF-7 (hypoxia) | Breast Cancer | 9.16 ± 0.70 |
| Data compiled from multiple sources. IC50 values are for SLC-0111 and its analogs. |
Table 3: In Vivo Efficacy of SLC-0111 in Preclinical Models
| Tumor Model | Treatment | Outcome |
| MDA-MB-231 Xenograft | SLC-0111 (38 mg/kg) | Significant reduction in tumor growth |
| HNSCC Xenograft | SLC-0111 + Cisplatin | Greater inhibition of tumor growth and reduction of metastatic spread than single agents |
| Glioblastoma Xenograft | SLC-0111 + Temozolomide | Significant regression of tumors and extended survival |
| Data compiled from multiple sources. |
Signaling Pathways and Experimental Workflows
HIF-1α-Mediated Upregulation of CA IX in Hypoxia
Under hypoxic conditions, the alpha subunit of the transcription factor HIF-1 is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, leading to the increased transcription and translation of the CA IX protein.
Mechanism of Action of this compound and Downstream Effects
This compound inhibits the catalytic activity of CA IX at the cell surface. This leads to a decrease in extracellular pH and an increase in intracellular pH, which in turn triggers downstream signaling pathways leading to apoptosis and the inhibition of invasion.
Experimental Protocols
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a typical study to assess the anti-tumor efficacy of a CA IX inhibitor in a mouse xenograft model.
1. Cell Culture and Implantation:
- Culture a human cancer cell line known to express CA IX under hypoxic conditions (e.g., MDA-MB-231).
- Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10⁷ cells/mL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID).
2. Tumor Growth and Treatment:
- Monitor tumor growth by caliper measurements every 2-3 days.
- When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
- Administer this compound (e.g., 38 mg/kg) or vehicle control daily via oral gavage.
3. Endpoint and Analysis:
- Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- Process tumor tissue for downstream analyses such as immunohistochemistry for CA IX, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).
Measurement of Intracellular and Extracellular pH in Tumor Spheroids
This protocol describes a method for measuring pH gradients in 3D tumor spheroid models using fluorescent dyes.
1. Spheroid Formation:
- Culture cancer cells in ultra-low attachment plates to promote the formation of 3D spheroids.
- Allow spheroids to grow to a desired diameter (e.g., 500 µm).
2. Fluorescent Dye Loading:
- For intracellular pH (pHi) measurement, incubate spheroids with a pH-sensitive fluorescent dye such as SNARF or a genetically encoded sensor like SypHer2.
- For extracellular pH (pHe) measurement, a pH-sensitive probe that remains in the extracellular space is used.
3. Treatment and Imaging:
- Treat the spheroids with various concentrations of this compound or vehicle control under normoxic or hypoxic conditions.
- Acquire fluorescence images using a confocal microscope at two different emission wavelengths for ratiometric analysis.
4. Data Analysis:
- Generate a calibration curve by equilibrating the intracellular and extracellular pH with buffers of known pH in the presence of ionophores.
- Calculate the ratio of fluorescence intensities at the two wavelengths for each pixel in the image.
- Convert the fluorescence ratios to pH values using the calibration curve to create a pH map of the spheroid.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies following treatment with a cytotoxic agent.
1. Cell Seeding:
- Prepare a single-cell suspension of the desired cancer cell line.
- Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates.
2. Treatment:
- Allow cells to attach overnight.
- Treat the cells with varying concentrations of this compound under normoxic or hypoxic conditions for a specified duration (e.g., 24 hours).
3. Colony Formation:
- Remove the treatment medium and replace it with fresh growth medium.
- Incubate the plates for 10-14 days to allow for colony formation.
4. Staining and Counting:
- Fix the colonies with methanol (B129727) and stain with crystal violet.
- Count the number of colonies containing at least 50 cells.
- Calculate the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
This compound (SLC-0111) represents a promising therapeutic agent for the treatment of hypoxic solid tumors. Its mechanism of action is centered on the inhibition of the critical pH-regulating enzyme, Carbonic Anhydrase IX. By disrupting the pH homeostasis of the tumor microenvironment, this compound induces intracellular acidosis and reduces extracellular acidity, leading to apoptosis, decreased proliferation, and reduced invasion of cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting CA IX in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging of Intracellular pH in Tumor Spheroids Using Genetically Encoded Sensor SypHer2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
The Converging Roles of Carbonic Anhydrase IX and Cyclin-Dependent Kinase 2 in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid tumors are complex ecosystems characterized by rapid cell division and harsh microenvironments. Two key players have emerged as critical mediators of cancer progression and therapeutic resistance: Carbonic Anhydrase IX (CA IX) and Cyclin-Dependent Kinase 2 (CDK-2). CA IX, a transmembrane enzyme, is a master regulator of tumor pH, primarily induced by hypoxia, a common feature of solid tumors. It facilitates cancer cell survival in acidic microenvironments and promotes invasion and metastasis. Concurrently, CDK-2, a serine/threonine kinase, is a pivotal driver of the cell cycle, orchestrating the transition from the G1 to the S phase. Its dysregulation leads to uncontrolled proliferation, a hallmark of cancer. While traditionally studied in separate contexts, emerging evidence, including the development of dual-targeted inhibitors, points towards a functional interplay between CA IX and CDK-2 in driving tumorigenesis. This technical guide provides an in-depth exploration of the individual and converging roles of CA IX and CDK-2 in cancer progression, presenting quantitative data, detailed experimental methodologies, and visual representations of their signaling pathways to inform future research and drug development strategies.
Carbonic Anhydrase IX: The Hypoxia-Inducible pH Regulator
Carbonic Anhydrase IX (CA IX) is a member of the α-carbonic anhydrase family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Its expression is tightly regulated by the Hypoxia-Inducible Factor-1 (HIF-1) and is a hallmark of hypoxic tumors.[2] In normal tissues, CA IX expression is highly restricted, primarily found in the gastrointestinal tract.[3] However, it is overexpressed in a wide range of solid tumors, including renal, breast, lung, and cervical cancers.[3][4]
Role in pH Homeostasis and Acidic Microenvironment
The primary function of CA IX in cancer is to maintain a relatively alkaline intracellular pH (pHi) while contributing to an acidic extracellular microenvironment (pHe).[1] This is crucial for cancer cells to counteract the accumulation of acidic byproducts from their high glycolytic rate (the Warburg effect). By catalyzing the hydration of CO2, CA IX provides bicarbonate ions that are transported into the cell to buffer intracellular protons, while the generated protons are extruded, acidifying the tumor microenvironment.[1] This acidic pHe promotes tumor invasion by activating proteases that degrade the extracellular matrix and enhances therapeutic resistance.[1]
Non-Catalytic Functions in Cancer Progression
Beyond its catalytic activity, the extracellular domain of CA IX can participate in cell adhesion and signaling. It has been shown to interact with components of the extracellular matrix and other cell surface proteins, influencing cell-cell and cell-matrix interactions, which are critical for invasion and metastasis.[1]
Signaling Pathways
CA IX can influence intracellular signaling cascades. For instance, its cytoplasmic tail can be phosphorylated, potentially leading to the activation of downstream pathways like the PI3K/Akt signaling cascade, which is a central regulator of cell growth, proliferation, and survival.[5]
Cyclin-Dependent Kinase 2: The Cell Cycle Engine
Cyclin-Dependent Kinase 2 (CDK-2) is a key member of the serine/threonine kinase family that governs cell cycle progression. Its activity is tightly regulated by binding to its cyclin partners, primarily cyclin E and cyclin A. The CDK-2/cyclin E complex is crucial for the transition from the G1 to the S phase, while the CDK-2/cyclin A complex is important for S phase progression and the transition to the G2 phase.[6]
Role in Cell Cycle Dysregulation in Cancer
In many cancers, the regulation of CDK-2 activity is disrupted, leading to uncontrolled cell proliferation.[6] This can occur through various mechanisms, including the overexpression of cyclins E and A, or the loss of function of CDK inhibitors (CKIs) such as p21 and p27.[6] Aberrant CDK-2 activation leads to the hyperphosphorylation of the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor, promoting the expression of genes required for DNA replication and further cell cycle progression.[6]
CDK-2 as a Therapeutic Target
Due to its central role in cell cycle control, CDK-2 has emerged as an attractive target for cancer therapy. Several small molecule inhibitors of CDK-2 have been developed and are currently in clinical trials for various solid tumors, including breast and ovarian cancer.[7][8] These inhibitors aim to block the kinase activity of CDK-2, thereby inducing cell cycle arrest and apoptosis in cancer cells.
The Interplay between CA IX and CDK-2 in Cancer Progression
While the individual roles of CA IX and CDK-2 are well-documented, the direct functional link between them is an emerging area of research. The existence of a dual inhibitor, CAIX/CDK-2-IN-1, which demonstrates IC50 values of 0.29 µM and 0.32 µM for CA IX and CDK-2 respectively, strongly suggests a synergistic or interconnected role in cancer.[9]
One potential link is through the common tumor microenvironment factor, hypoxia. Hypoxia is the primary inducer of CA IX expression. Interestingly, some studies have shown that hypoxia can also modulate CDK-2 activity. While some reports suggest a decrease in overall CDK-2 activity under severe hypoxia as part of a cell cycle arrest mechanism, other evidence indicates that hypoxia can lead to the activation of the cyclin A/CDK-2 complex, promoting apoptosis in certain cell types.[10][11][12] This suggests a complex, context-dependent relationship between hypoxia and CDK-2 activity that may be influenced by the cellular background and the severity and duration of the hypoxic stress.
A hypothetical model for the interplay between CA IX and CDK-2 could involve a feedback loop where hypoxia-induced CA IX creates a microenvironment that favors the selection of cancer cells with dysregulated CDK-2 activity, leading to enhanced proliferation and survival. Conversely, the hyperproliferative state driven by aberrant CDK-2 activity could exacerbate tumor hypoxia, further upregulating CA IX.
Quantitative Data on CA IX and CDK-2 Expression and Prognosis
The expression levels of both CA IX and CDK-2 have been shown to correlate with patient prognosis in various cancers. High expression of either protein is often associated with a more aggressive tumor phenotype and poorer clinical outcomes.
Table 1: Prognostic Significance of CA IX Expression in Various Cancers
| Cancer Type | Number of Patients/Studies | Finding | Reference |
| Non-Small Cell Lung Cancer | 555 | High CA IX expression correlated with shorter Overall Survival (OS) and Disease-Specific Survival (DSS). | [3] |
| Breast Cancer | 253 | High CA IX expression associated with high-grade, steroid receptor-negative tumors. | [13] |
| Oral Squamous Cell Carcinoma | 168 | High tumoral and stromal CA IX expression associated with reduced DSS. | [14] |
| Ovarian Cancer | 43 | CA IX gene expression was significantly higher in malignant tumors compared to benign tumors. | [2] |
Table 2: Prognostic Significance of CDK-2 Expression in Various Cancers
| Cancer Type | Database/Cohort | Finding | Reference |
| Breast Cancer | GEPIA | CDK-2 expression was greater in breast cancer tissues than in normal tissues. | [15] |
| Cervical Cancer | Bioinformatics and machine learning analysis | CDK-2 identified as a key apoptosis-related gene with strong diagnostic and prognostic value. | [16] |
| Oral Cancer | 103 SCCs | Expression of CDK-2 was significantly altered from epithelial dysplasia to squamous cell carcinoma. | [17] |
| Various Solid Tumors | TCGA | A CDK-2 activity signature predicts poor outcome in specific "CDK-2-low" cancers. | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study CA IX and CDK-2.
Immunohistochemistry (IHC) for CA IX
Objective: To detect and localize CA IX protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.
-
Wash with PBS or TBS.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS/TBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against CA IX (e.g., clone M75) diluted in blocking buffer (recommended dilution range 1:25-1:100) overnight at 4°C in a humidified chamber.[19]
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS/TBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS/TBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS/TBS (3 x 5 minutes).
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
Western Blot for CDK-2
Objective: To detect and quantify CDK-2 protein levels in cell lysates or tissue homogenates.
Protocol:
-
Lysate Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer: 150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8.0) supplemented with protease and phosphatase inhibitors.[20]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBS-T (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK-2 (e.g., clone AN4.3, suggested dilution 0.5-1 µg/ml) overnight at 4°C with gentle agitation.[15]
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBS-T (3 x 5 minutes).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane with TBS-T (3 x 5 minutes).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
In Vitro Kinase Assay for CDK-2
Objective: To measure the kinase activity of CDK-2.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT), a CDK-2 substrate (e.g., Histone H1 or a specific peptide substrate like Rb (Ser807/811) Biotinylated Peptide), and purified active CDK-2/Cyclin A or E complex.[14][21]
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding ATP (e.g., 200 µM final concentration) and [γ-³²P]ATP for radiometric detection, or unlabeled ATP for non-radiometric methods.[21]
-
-
Incubation:
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
-
Termination and Detection:
-
Radiometric: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric (e.g., ADP-Glo™ Kinase Assay): Add a reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert the generated ADP to ATP, which is then measured via a luciferase-based luminescent signal.[14]
-
siRNA-Mediated Knockdown of CA IX
Objective: To specifically reduce the expression of CA IX in cancer cells to study its function.
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate to achieve 30-50% confluency on the day of transfection.[22]
-
-
siRNA and Transfection Reagent Preparation:
-
Complex Formation:
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[23]
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in fresh antibiotic-free medium.
-
Incubate the cells for 24-72 hours.
-
-
Validation of Knockdown:
-
Assess the efficiency of CA IX knockdown at the mRNA level by qRT-PCR and at the protein level by Western blotting.
-
Clinical Perspective and Future Directions
The distinct yet interconnected roles of CA IX and CDK-2 in cancer progression make them compelling targets for therapeutic intervention.
CA IX Inhibitors: Several small molecule inhibitors and monoclonal antibodies targeting CA IX have been developed. For instance, the sulfonamide inhibitor SLC-0111 has undergone Phase I clinical trials and has been shown to be safe and well-tolerated in patients with advanced solid tumors.[24] It is currently being evaluated in combination with chemotherapy in CA IX-positive pancreatic cancer.[8]
CDK-2 Inhibitors: A number of selective CDK-2 inhibitors are in various stages of clinical development.[7] For example, PF-07104091 has shown anti-tumor activity in heavily pretreated HR+/HER2- metastatic breast cancer patients who have progressed on CDK4/6 inhibitors.[25] Another inhibitor, BLU-222, has demonstrated a tolerable safety profile and preliminary clinical activity in patients with advanced solid tumors.[13]
The development of dual CA IX and CDK-2 inhibitors represents a novel and promising therapeutic strategy. By simultaneously targeting pH regulation and cell cycle progression, such agents could offer a multi-pronged attack on cancer cells, potentially overcoming resistance mechanisms and improving therapeutic outcomes.
Future research should focus on elucidating the precise molecular mechanisms that link CA IX and CDK-2. Investigating whether CA IX expression directly influences CDK-2 activity or vice versa, and identifying the signaling intermediates involved, will be crucial. Furthermore, exploring the efficacy of combination therapies involving specific inhibitors of CA IX and CDK-2 in preclinical models and clinical trials is a logical next step. A deeper understanding of the crosstalk between these two key players will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. Frontiers | Prognostic Significance of Carbonic Anhydrase IX Expression in Cancer Patients: A Meta-Analysis [frontiersin.org]
- 2. jige.uobaghdad.edu.iq [jige.uobaghdad.edu.iq]
- 3. High levels of carbonic anhydrase IX in tumour tissue and plasma are biomarkers of poor prognostic in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. researchgate.net [researchgate.net]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. Signalchem LifeScience [signalchemlifesciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Cyclin A/cdk2 activation is involved in hypoxia-induced apoptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Overexpression of CDK2 is a prognostic indicator of oral cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. origene.com [origene.com]
- 19. genomeme.ca [genomeme.ca]
- 20. docs.abcam.com [docs.abcam.com]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. ahajournals.org [ahajournals.org]
- 23. datasheets.scbt.com [datasheets.scbt.com]
- 24. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
The Discovery and Synthetic Pathway of CA IX-IN-2: A Novel Carbonic Anhydrase IX Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological activity of CA IX-IN-2, a potent and selective inhibitor of Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and plays a crucial role in tumor progression and metastasis by regulating pH in the tumor microenvironment. Its limited expression in normal tissues makes it an attractive target for anticancer therapies. This compound, also identified as compound 9o in the primary literature, has emerged as a promising candidate for the treatment of triple-negative breast cancer.
Discovery and Rationale
This compound was developed as part of a research effort to discover novel, potent, and selective inhibitors of CA IX. The design strategy involved the hybridization of a 1,8-naphthalimide (B145957) piperazinamide moiety with a benzenesulfonamide (B165840) scaffold.[1] Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors, known to coordinate with the zinc ion in the enzyme's active site. The 1,8-naphthalimide component was incorporated for its potential as a DNA intercalator, aiming for a dual-action anticancer agent.[1]
Quantitative Data Summary
The inhibitory activity of this compound against various carbonic anhydrase isoforms and its cytotoxic effects on different cancer cell lines have been quantitatively evaluated. The data is summarized in the tables below for easy comparison.
| Enzyme Inhibition | |
| Target | IC50 (nM) |
| CA IX | 5.6 |
| CA II | 430 |
| CA XII | 7.4 |
Data sourced from MedChemExpress.
| Cell Line Proliferation Inhibition | |
| Cell Line | IC50 (µM) |
| HCT-116 | 14.63 - 29.33 |
| SW480 | 14.63 - 29.33 |
| MDA-MB-231 | 14.63 - 29.33 |
| MCF-7 | 14.63 - 29.33 |
Data sourced from MedChemExpress.
Synthesis Pathway
The synthesis of this compound (compound 9o) is a multi-step process. The following diagram illustrates the key steps in the synthesis.
Caption: Synthetic pathway of this compound.
Experimental Protocols
General Synthesis of 1,8-naphthalimide piperazinamide based benzenesulfonamides (including this compound)
The synthesis of the target compounds, including this compound (9o), was accomplished through a series of reactions. A mixture of a 1,8-naphthalimide piperazinamide intermediate and a substituted benzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane) is stirred at room temperature in the presence of a base (e.g., triethylamine). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the final compound.[1]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against different CA isoforms was determined using a stopped-flow CO₂ hydration assay. This method measures the enzyme-catalyzed hydration of carbon dioxide. The assay is performed at a constant temperature in a buffered solution. The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is calculated from dose-response curves.
Cell Proliferation Assay
The antiproliferative activity of this compound was evaluated against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the compound for a specified period (e.g., 72 hours). The MTT solution is then added, and the resulting formazan (B1609692) crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength, and the IC50 values are calculated.
Cell Cycle Analysis
The effect of this compound on the cell cycle distribution was analyzed by flow cytometry. Cancer cells are treated with the compound for a specified time, then harvested, washed, and fixed in ethanol. The fixed cells are then stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and analyzed by a flow cytometer. The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined.[1]
Apoptosis and Ferroptosis Induction Assays
The induction of apoptosis by this compound can be assessed by various methods, such as Annexin V/propidium iodide staining followed by flow cytometry. To investigate the induction of ferroptosis, cellular levels of reactive oxygen species (ROS) and glutathione (B108866) (GSH) are measured. The dissipation of mitochondrial membrane potential can also be evaluated using specific fluorescent probes.[1]
Signaling and Mechanistic Pathways
This compound exerts its anticancer effects through a multi-faceted mechanism of action. As a potent inhibitor of CA IX, it disrupts the pH regulation in the tumor microenvironment, leading to intracellular acidification and subsequent cell death. Furthermore, studies have revealed that this compound can act as a DNA intercalator, leading to cell cycle arrest at the G1/S phase and the induction of apoptosis.[1] A novel aspect of its mechanism is the induction of ferroptosis, a form of iron-dependent programmed cell death, which is accompanied by an increase in intracellular reactive oxygen species (ROS) and the dissipation of the mitochondrial membrane potential.[1]
Caption: Mechanism of action of this compound.
In vivo studies using a murine breast cancer xenograft model have demonstrated that this compound effectively inhibits tumor growth and metastasis, highlighting its potential as a therapeutic agent for the treatment of triple-negative breast cancer.[1] This dual mechanism of CA IX inhibition and ferroptosis induction represents a novel and promising strategy for cancer therapy.
References
Structural Analysis of Inhibitor Binding to Carbonic Anhydrase IX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural analysis of inhibitor binding to Carbonic Anhydrase IX (CA IX), a key therapeutic target in oncology. CA IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and contributes to the acidic tumor microenvironment, promoting tumor growth, and metastasis.[1][2][3] Inhibition of CA IX is a promising strategy for cancer therapy, and a thorough understanding of the structural basis of inhibitor binding is crucial for the rational design of potent and selective therapeutic agents.[4][5]
Core Principles of Inhibitor Binding to the CA IX Active Site
The catalytic domain of CA IX features a conical active site cavity, approximately 15 Å deep, with a zinc ion (Zn²⁺) at its base, which is essential for its catalytic activity. The primary mechanism of action for a major class of CA IX inhibitors, the sulfonamides, involves the coordination of the deprotonated sulfonamide group to this catalytic zinc ion. This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, thereby inhibiting the enzyme's ability to hydrate (B1144303) carbon dioxide.
Beyond this primary interaction, the specificity and affinity of inhibitors are determined by secondary interactions with amino acid residues lining the active site. The active site can be broadly divided into two regions: a hydrophilic pocket and a hydrophobic pocket. Isoform-specific differences in the amino acid residues within these pockets are exploited to achieve selectivity for CA IX over other carbonic anhydrase isoforms, such as the ubiquitous CA II. For instance, amino acid substitutions at positions 65 (Ser in CA IX vs. Ala in CA II) and 67 (Gln in CA IX vs. Asn in CA II) in the hydrophilic region, and at position 131 (Val in CA IX vs. Phe in CA II) in the hydrophobic region, create a unique binding landscape in CA IX.
Quantitative Analysis of Inhibitor Binding
The binding affinity of inhibitors to CA IX is quantified using various parameters, including the inhibition constant (Kᵢ), the dissociation constant (Kₔ), and the half-maximal inhibitory concentration (IC₅₀). These values are determined through a range of biochemical and biophysical assays.
| Inhibitor Class | Representative Inhibitor(s) | CA IX Kᵢ/Kₔ/IC₅₀ | Selectivity over CA II | Key Structural Interactions | Reference(s) |
| Sulfonamides | Acetazolamide | nM range | Low | Primary sulfonamide group coordinates with the active site Zn²⁺. | |
| Ureido-substituted benzene (B151609) sulfonamides (USBs) | Low nM range | High | Tail moieties interact with the hydrophobic region of the active site, with selectivity influenced by residues like Val131. | ||
| Sulfamates | Carbohydrate-based sulfamates (e.g., 5e) | 2 nM (Kᵢ) | ~90-fold | Primary sulfamate (B1201201) group interacts with the catalytic zinc. The sugar moiety has greater interactions with the hydrophilic cleft in CA IX, contributing to increased affinity. | |
| Novel Fluorinated Inhibitors | VD11-4-2 | 30 pM (Kₔ) | High | Forms a coordination bond with Zn(II) and additional hydrogen bonds with Asn62 and Gln92, explaining its strong affinity. | |
| Dual-Motif Inhibitors | XYIMSR-01 | 67.0 nM (IC₅₀) | High | One motif accesses the CA IX active site, while the other binds to a distinct, as-yet-unidentified site, leading to high tumor uptake. |
Experimental Protocols for Structural and Functional Analysis
A multi-faceted experimental approach is required to fully characterize the binding of inhibitors to CA IX. This includes determining binding affinities, elucidating the three-dimensional structure of the complex, and assessing the inhibitor's effect in a cellular context.
CA IX Esterase Activity Inhibition Assay
This assay is a common method to determine the IC₅₀ value of an inhibitor.
-
Principle: The esterase activity of CA IX is measured by monitoring the hydrolysis of a substrate, p-Nitrophenyl acetate (B1210297) (pNPA), which produces the colored product p-nitrophenol. The rate of product formation is measured spectrophotometrically.
-
Materials:
-
Recombinant human CA IX
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
Substrate: p-Nitrophenyl acetate (pNPA)
-
Test compounds and a positive control inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.
-
Add 10 µL of each compound dilution to the wells of a 96-well plate. Include wells for a negative control (buffer only) and a positive control.
-
Add 80 µL of a solution containing recombinant CA IX (e.g., 0.1 mg/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of pNPA solution (e.g., 0.8 mM) to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.
-
Oxygen-18 Isotope Exchange Kinetic and Inhibition Studies
This mass spectrometry-based method is used to determine the inhibition constants (Kᵢ values).
-
Principle: This technique measures the rate of ¹⁸O exchange between CO₂ and water, which is catalyzed by CA IX. The inhibition of this exchange by a compound is used to calculate its Kᵢ.
-
Procedure:
-
Experiments are conducted at 25 °C in a solution buffered at pH 7.4 with 0.1 M Hepes.
-
The concentration of all carbonate species is 10 mM.
-
The enzyme concentration is typically in the nM range (e.g., 7.3 nM).
-
Inhibitor concentrations are varied, and the rate of ¹⁸O exchange is measured by mass spectrometry.
-
Kᵢ values are determined using the Henderson method for tight binding inhibitors.
-
X-ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structures of the CA IX-inhibitor complex, revealing the precise binding mode.
-
Principle: A crystallized form of the CA IX protein (or a CA IX-mimic) in complex with the inhibitor is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map and, subsequently, the atomic structure of the complex.
-
General Workflow:
-
Protein Expression and Purification: Recombinant CA IX or a CA IX-mimic is expressed (e.g., in E. coli) and purified to high homogeneity.
-
Crystallization: The purified protein is co-crystallized with the inhibitor of interest under specific buffer and precipitant conditions.
-
Data Collection: The crystals are exposed to a synchrotron X-ray source, and diffraction data are collected.
-
Structure Determination and Refinement: The diffraction data are processed to solve the phase problem and build an atomic model of the protein-inhibitor complex, which is then refined to fit the experimental data.
-
In-Cell NMR Spectroscopy
This technique allows for the direct observation of inhibitor binding to CA IX within a cellular environment.
-
Principle: Cells overexpressing the target protein (e.g., CA IX) are incubated with a labeled (e.g., ¹⁹F) or unlabeled inhibitor. NMR spectroscopy is then used to detect the signals of the free and protein-bound inhibitor, providing information on target engagement and binding kinetics in a physiological context.
-
Procedure:
-
Cell Culture and Transfection: Human cells (e.g., HEK293T) are cultured and transfected to overexpress the desired carbonic anhydrase isoform.
-
Inhibitor Incubation: The cells are incubated with the inhibitor for a defined period.
-
NMR Data Acquisition: The cell pellet is transferred to an NMR tube, and NMR spectra are acquired. For ¹⁹F NMR, the appearance of a new signal corresponding to the protein-bound inhibitor confirms target engagement. For ¹H NMR, changes in the chemical shifts of protein resonances upon inhibitor binding are monitored.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows in the structural analysis of CA IX-inhibitor binding.
Caption: CA IX role in tumor pH regulation and inhibitor action.
Caption: Workflow for X-ray crystallography of a CA IX-inhibitor complex.
Caption: Workflow for confirming inhibitor-CA IX binding using in-cell NMR.
Conclusion
The structural analysis of inhibitor binding to CA IX is a cornerstone of modern drug discovery efforts targeting tumor hypoxia. By combining quantitative binding assays with high-resolution structural techniques and in-cell validation methods, researchers can gain a comprehensive understanding of the molecular interactions that drive inhibitor potency and selectivity. This knowledge is paramount for the development of next-generation CA IX inhibitors with improved therapeutic profiles for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 4. Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
Dual Inhibition of Carbonic Anhydrase IX and Cyclin-Dependent Kinase 2: A Technical Overview of CA IX-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the dual-acting inhibitor CA IX-IN-2 (also known as compound 5c), a novel molecule targeting both carbonic anhydrase IX (CA IX) and cyclin-dependent kinase 2 (CDK-2) for anticancer therapy. This document consolidates available quantitative data, outlines detailed experimental methodologies for key assays, and visualizes the underlying biological pathways and experimental workflows.
Core Concept: A Dual-Targeting Strategy for Cancer Therapy
The rationale behind developing a dual inhibitor for CA IX and CDK-2 stems from the distinct yet complementary roles these proteins play in cancer progression.
-
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia.[1] It contributes to the acidification of the tumor microenvironment by catalyzing the hydration of carbon dioxide to bicarbonate and protons.[1] This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.[1]
-
Cyclin-Dependent Kinase 2 (CDK-2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[2] Its dysregulation is a common feature in cancer, leading to uncontrolled cell proliferation.[2]
By simultaneously inhibiting CA IX and CDK-2, this compound aims to attack tumors on two fronts: disrupting pH regulation and halting cell cycle progression, potentially leading to a synergistic anticancer effect.
Quantitative Data Summary
The inhibitory activity and physicochemical properties of this compound and its nanoparticle formulation have been characterized, as summarized in the tables below. The data is primarily derived from the study "Innovative design and synthesis of dual-acting hCA IX/CDK-2 inhibitors through hetero ring fused pyrimidine (B1678525) utilization for cutting-edge anticancer therapy: Zein (B1164903) nanoparticles for in vivo lung cancer treatment."
Table 1: In Vitro Inhibitory Activity of this compound (Compound 5c)
| Target | IC50 (μM) | Ki (nM) |
| hCA IX | 0.29 | 39 |
| CDK-2 | 0.32 | 42.2 |
Table 2: In Vitro Efficacy in A549 Lung Cancer Cells
| Formulation | Concentration (μM) | Growth Inhibition (GI%) |
| This compound (Free Base) | 10 | 3% |
| This compound Zein Nanoparticles | 10 | 94.8% |
Table 3: Physicochemical Properties of this compound Zein Nanoparticles
| Parameter | Value |
| Average Particle Size | 151.6 ± 9.2 nm |
| Zeta Potential | -30.9 ± 1.8 mV |
Table 4: In Vivo Efficacy of this compound Zein Nanoparticles in a Urethane-Induced Lung Cancer Model
| Target Protein | Inhibition of Expression |
| hCA IX | 45% |
| hCA XII | 58% |
| CDK-2 | 46% |
Signaling and Logical Pathways
The following diagrams illustrate the mechanism of action of this compound and the logical workflow of its development and evaluation.
Experimental Protocols
The following are generalized protocols for the key experiments involved in the characterization of this compound. These are based on standard methodologies and should be adapted and optimized for specific laboratory conditions.
Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This assay measures the CA-catalyzed hydration of CO₂ by monitoring the associated pH change.
-
Reagents:
-
Assay Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.5.
-
pH Indicator: 0.2 mM Phenol Red.
-
Enzyme: Purified recombinant human CA IX.
-
Substrate: CO₂-saturated water.
-
Inhibitor: this compound at various concentrations.
-
-
Procedure:
-
Equilibrate all solutions to 25°C.
-
Prepare a solution containing the assay buffer, pH indicator, and the desired concentration of this compound.
-
Add the purified CA IX enzyme to the solution from step 2 and incubate for 10 minutes at room temperature.
-
In a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated substrate solution.
-
Monitor the change in absorbance of Phenol Red at 557 nm over time.
-
Calculate the initial velocity of the reaction from the linear phase of the absorbance change.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation.
-
CDK-2 Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the amount of ATP consumed by CDK-2 during the phosphorylation of a substrate.
-
Reagents:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT.
-
Enzyme: Recombinant human CDK-2/Cyclin E1 complex.
-
Substrate: Histone H1 peptide.
-
ATP solution.
-
Inhibitor: this compound at various concentrations.
-
Luminescent kinase assay kit (e.g., ADP-Glo™).
-
-
Procedure:
-
In a 384-well plate, add the inhibitor at various concentrations.
-
Add the CDK-2/Cyclin E1 enzyme to each well.
-
Add the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Cell Viability and Apoptosis Assay in A549 Cells
-
Cell Culture:
-
Maintain A549 human lung carcinoma cells in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Viability (MTT Assay):
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (free base and nanoformulation) for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Apoptosis Analysis (Western Blot):
-
Treat A549 cells with this compound nanoformulation for 48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p53, Bax, Bcl-2, Caspase-3, Caspase-8, and Caspase-9. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Preparation of this compound Loaded Zein Nanoparticles
This protocol is based on the nanoprecipitation method.
-
Materials:
-
Zein from maize.
-
Ethanol (B145695) (70-90% v/v).
-
This compound.
-
Deionized water.
-
-
Procedure:
-
Dissolve zein and this compound in an aqueous ethanol solution.
-
Add deionized water dropwise to the zein-inhibitor solution under constant stirring. The addition of the anti-solvent (water) will cause the nanoprecipitation of zein, encapsulating the inhibitor.
-
Continue stirring for a specified period to allow for nanoparticle stabilization.
-
Characterize the nanoparticles for size and zeta potential using dynamic light scattering (DLS).
-
Urethane-Induced Lung Cancer Model in BALB/c Mice
-
Animal Model:
-
Use male BALB/c mice (6-8 weeks old).
-
-
Induction of Lung Tumors:
-
Prepare a solution of urethane (B1682113) in sterile saline.
-
Administer urethane via intraperitoneal injection (e.g., 1 g/kg body weight) weekly for a specified number of weeks.
-
-
Treatment Protocol:
-
After tumor induction (e.g., around week 17), divide the mice into control and treatment groups.
-
Administer the this compound zein nanoparticle formulation (e.g., 6 mg/kg) intranasally on a daily basis for a defined period (e.g., 3-4 weeks).
-
-
Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the lungs and calculate the lung index (lung weight / body weight).
-
Homogenize the lung tissue for protein extraction and subsequent Western blot analysis to determine the expression levels of CA IX, CA XII, and CDK-2.
-
Conclusion
This compound represents a promising dual-targeting therapeutic agent with potent inhibitory activity against both CA IX and CDK-2. The use of a zein nanoparticle delivery system significantly enhances its in vitro efficacy, leading to substantial apoptosis in lung cancer cells. Furthermore, the nanoformulation demonstrates significant anti-tumor activity in a preclinical lung cancer model. The data presented in this guide underscore the potential of this compound for further development as a novel anticancer therapy. Further studies are warranted to explore its efficacy in other cancer models and to elucidate the full spectrum of its molecular mechanisms.
References
A Technical Guide to Carbonic Anhydrase IX (CAIX) Inhibition in Clear Cell Renal Cell Carcinoma (ccRCC) Research
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide focuses on the applications of potent, selective, small-molecule inhibitors of Carbonic Anhydrase IX (CAIX) in the context of clear cell renal cell carcinoma (ccRCC) research. While the prompt specified "CA IX-IN-2," publicly available scientific literature does not contain specific data for a compound with this designation. Therefore, this whitepaper will use the well-characterized and clinically evaluated CAIX inhibitor SLC-0111 (also known as U-104) as a primary example to illustrate the principles, protocols, and applications relevant to the field.
Introduction: Targeting a Key Vulnerability in ccRCC
Clear cell renal cell carcinoma (ccRCC) is the most prevalent and aggressive form of kidney cancer.[1] A defining molecular characteristic of up to 95% of ccRCC tumors is the inactivation of the Von Hippel-Lindau (VHL) tumor suppressor gene.[2] This genetic event leads to the constitutive stabilization and accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normal oxygen conditions.[2] HIF-1α, in turn, drives the transcription of a suite of genes that promote tumor survival, angiogenesis, and metabolic adaptation.
Among the most highly and consistently overexpressed HIF-1α target genes in ccRCC is Carbonic Anhydrase IX (CAIX).[3] CAIX is a transmembrane zinc metalloenzyme that is virtually absent in normal kidney tissue but is highly expressed on the surface of ccRCC cells.[3] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, critically regulating intra- and extracellular pH. By maintaining a neutral intracellular pH while contributing to an acidic tumor microenvironment, CAIX provides a significant survival advantage to cancer cells, promoting proliferation, metastasis, and resistance to therapy.
The restricted expression of CAIX in normal tissues and its pivotal role in ccRCC pathophysiology make it an exceptional therapeutic target. This guide provides an in-depth overview of the research applications of small-molecule CAIX inhibitors, with a focus on SLC-0111, detailing the underlying signaling pathways, quantitative measures of efficacy, and key experimental protocols.
The VHL/HIF/CAIX Signaling Axis in ccRCC
The signaling pathway leading to CAIX overexpression in ccRCC is a cornerstone of its biology. In healthy cells under normoxic conditions, the VHL protein (pVHL) binds to the HIF-1α subunit, targeting it for ubiquitination and subsequent proteasomal degradation. In ccRCC, the loss of functional pVHL disrupts this process. Consequently, HIF-1α accumulates, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, leading to robust and sustained CAIX protein expression.
Quantitative Analysis of CAIX Inhibitors
The efficacy of CAIX inhibitors is quantified through various in vitro and in vivo assays. Potency is typically measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). SLC-0111 is a potent inhibitor of the tumor-associated CAIX and CAXII isoforms, with substantially lower activity against the cytosolic, off-target isoforms CAI and CAII.
Table 1: In Vitro Efficacy of Representative CAIX Inhibitors
| Compound | Target | Assay Type | Value | Cell Line / Condition | Citation |
|---|---|---|---|---|---|
| SLC-0111 (U-104) | CAIX | Inhibition Constant (Ki) | 45.1 nM | Cell-free enzymatic assay | |
| CAXII | Inhibition Constant (Ki) | 4.5 nM | Cell-free enzymatic assay | ||
| CAI | Inhibition Constant (Ki) | 5080 nM | Cell-free enzymatic assay | ||
| CAII | Inhibition Constant (Ki) | 9640 nM | Cell-free enzymatic assay | ||
| SLC-0111 Analog (Pyr) | CAIX | IC50 | 0.399 µg/mL | Cell-free enzymatic assay | |
| Acetazolamide (AAZ) | CAIX | IC50 | 0.105 µg/mL | Cell-free enzymatic assay |
| Acetazolamide-Cryptophycin Conjugate | CAIX-positive cells | Cytotoxicity (IC50) | >100 nM | SKRC-52 ccRCC cells | |
Table 2: Preclinical In Vivo Efficacy of CAIX Inhibitors
| Compound | Dose & Route | Tumor Model | Key Findings | Citation |
|---|---|---|---|---|
| SLC-0111 (U-104) | 38 mg/kg; i.p. | MDA-MB-231 LM2-4Luc+ (Breast Cancer) Orthotopic | Significantly delayed primary tumor growth. | |
| SLC-0111 (U-104) | 50 mg/kg; oral gavage | 4T1 (Breast Cancer) Orthotopic | Significant delay in tumor growth. | |
| Acetazolamide-MMAE Conjugate | 250 nmol/kg; i.v. | SKRC-52 (ccRCC) Xenograft | Substantial inhibition of tumor growth. |
| Acetazolamide-99mTc Conjugate | N/A (Imaging) | SKRC-52 (ccRCC) Xenograft | High tumor uptake with favorable tumor-to-kidney ratios. | |
Note: While specific in vivo data for SLC-0111 in ccRCC models was not found in the initial searches, its efficacy in other CAIX-positive tumor models is well-documented and provides a strong rationale for its application in ccRCC research. Acetazolamide-based conjugates have shown direct efficacy in ccRCC xenografts.
Key Experimental Protocols
Detailed and robust methodologies are critical for evaluating the efficacy and mechanism of action of CAIX inhibitors.
Protocol: CAIX Enzymatic Activity Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the esterase activity of recombinant CAIX, a commonly used surrogate for its physiological hydratase activity.
Detailed Methodology:
-
Materials: Recombinant human CAIX, Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8), p-Nitrophenyl acetate (pNPA) substrate, test compounds, positive control (Acetazolamide), 96-well microplate, plate reader.
-
Procedure:
-
Prepare serial dilutions of test compounds and a known inhibitor like Acetazolamide in assay buffer.
-
Dispense 10 µL of each compound dilution into the wells of a 96-well plate. Include wells for negative (buffer only) and positive controls.
-
Add 80 µL of a solution containing recombinant CAIX to each well.
-
Incubate the plate at 37°C for 15 minutes to facilitate inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of pNPA solution.
-
Immediately begin kinetic reading, measuring the absorbance at 405 nm every 30 seconds for 10-15 minutes to monitor the formation of the product, p-nitrophenol.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the slope of the linear phase of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited (negative control) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Protocol: In Vivo ccRCC Xenograft Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a CAIX inhibitor in a subcutaneous ccRCC mouse model.
Detailed Methodology:
-
Cell Preparation: Culture CAIX-positive ccRCC cells (e.g., SKRC-52, 786-O) to ~80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 106 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., Athymic Nude or NOD/SCID).
-
Monitoring and Treatment:
-
Allow tumors to establish and grow to an average volume of 100-150 mm³, measured using digital calipers (Volume = 0.5 x Length x Width²).
-
Randomize animals into cohorts (e.g., vehicle control, SLC-0111 low dose, SLC-0111 high dose).
-
Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the study schedule.
-
Monitor tumor volume and animal body weight 2-3 times per week.
-
-
Endpoint: At the end of the study (based on tumor size limits or time), euthanize the animals, and excise the tumors. Tumor weight can be measured, and tissue can be processed for further analysis (e.g., histology, Western blot, RT-PCR).
Protocol: Target Engagement Confirmation with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target (CAIX) within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.
Detailed Methodology:
-
Cell Treatment: Treat ccRCC cells with the CAIX inhibitor (e.g., SLC-0111) at various concentrations or a vehicle control for a defined period (e.g., 1 hour at 37°C).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or lysis buffer). Separate the soluble protein fraction (containing stabilized, non-aggregated CAIX) from the precipitated, denatured proteins by high-speed centrifugation.
-
Detection: Collect the supernatant and quantify the amount of soluble CAIX using Western blotting.
-
Data Analysis: A shift in the melting curve (the temperature at which 50% of the protein denatures) to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Protocol: Western Blot for CAIX Expression
Western blotting is used to detect and quantify CAIX protein levels in cell lysates or tumor homogenates.
Detailed Methodology:
-
Sample Preparation: Lyse cells or homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CAIX overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. A loading control (e.g., β-actin, GAPDH) should be probed on the same membrane to ensure equal protein loading.
Future Directions and Applications
The targeted inhibition of CAIX in ccRCC is a rapidly evolving field with several promising applications beyond monotherapy.
-
Combination Therapies: CAIX inhibition can sensitize cancer cells to conventional treatments. Preclinical studies have shown that SLC-0111 potentiates the cytotoxic effects of chemotherapeutic agents and can sensitize RCC cells to ionizing radiation.
-
Overcoming Drug Resistance: The acidic tumor microenvironment, partly maintained by CAIX, contributes to resistance against various therapies. Targeting CAIX may help overcome resistance to tyrosine kinase inhibitors (TKIs) like sunitinib.
-
Molecular Imaging: The high and specific expression of CAIX on ccRCC cells makes it an ideal target for molecular imaging. Small molecules and antibodies targeting CAIX have been labeled with radionuclides (e.g., 99mTc, 68Ga) for PET and SPECT imaging, enabling non-invasive diagnosis and staging.
-
Theranostics: Combining diagnostic imaging with targeted radionuclide therapy represents a promising "theranostic" approach for metastatic ccRCC, and CAIX is a prime target for such strategies.
References
The Impact of Carbonic Anhydrase IX Inhibition on Tumor Acidosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the critical role of Carbonic Anhydrase IX (CA IX) in regulating tumor acidosis and the therapeutic potential of its inhibition. While this document focuses on the effects of well-characterized CA IX inhibitors, such as the clinical candidate SLC-0111, the principles and methodologies described are broadly applicable to the investigation of novel CA IX inhibitors in the context of cancer therapy. The acidic tumor microenvironment is a key driver of cancer progression, metastasis, and resistance to therapy.[1][2] CA IX, a transmembrane enzyme highly expressed in many solid tumors in response to hypoxia, is a pivotal regulator of pH in the tumor milieu.[3][4] By catalyzing the hydration of carbon dioxide to protons and bicarbonate ions, CA IX contributes to an acidic extracellular space while maintaining a more alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.[5] Inhibition of CA IX represents a promising strategy to disrupt this pH balance, thereby creating an inhospitable environment for cancer cells.
Mechanism of Action of CA IX Inhibitors
CA IX inhibitors, typically sulfonamide-based compounds, function by binding to the zinc ion within the active site of the enzyme, thereby blocking its catalytic activity. This inhibition prevents the efficient conversion of CO2 to bicarbonate and protons at the cell surface. The immediate consequence is a decrease in the acidification of the extracellular space and a reduction in the availability of bicarbonate for intracellular pH buffering. This leads to an accumulation of acidic byproducts within the tumor cells, resulting in intracellular acidosis, which can trigger cellular stress, inhibit proliferation, and induce apoptosis.
Core Signaling Pathway of CA IX in Tumor Acidosis
The expression and function of CA IX are intricately linked to the hypoxic tumor microenvironment. The following diagram illustrates the central signaling pathway leading to CA IX-mediated tumor acidosis.
References
- 1. Frontiers | CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia [frontiersin.org]
- 2. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate stimulates CA IX expression in normoxic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 5. High levels of carbonic anhydrase IX in tumour tissue and plasma are biomarkers of poor prognostic in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of CA IX-IN-2: A Novel Carbonic Anhydrase IX Inhibitor for Cancer Therapy
An In-depth Technical Guide
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is a key regulator of tumor pH. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, and is associated with poor prognosis, metastasis, and resistance to therapy.[1][2][3] These characteristics make CA IX a compelling target for the development of novel anticancer agents. This technical guide provides a comprehensive overview of the preclinical data for CA IX-IN-2 (also known as Compound 9o), a potent and selective small molecule inhibitor of CA IX with demonstrated anti-tumor activity.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cytotoxic activities of this compound.
Table 1: Carbonic Anhydrase Inhibition
| Enzyme | IC50 (nM) |
| CA IX | 5.6 |
| CA XII | 7.4 |
| CA II | 430 |
Data sourced from MedChemExpress.[2]
Table 2: In Vitro Cytotoxicity (IC50 µM)
| Cell Line | Cancer Type | Normoxia | Hypoxia |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.76 | 5.67 |
| HCT-116 | Colon Carcinoma | 14.63 | Not Reported |
| SW480 | Colon Carcinoma | Not Reported | Not Reported |
| MCF-7 | Breast Adenocarcinoma | 29.33 | Not Reported |
Data for MDA-MB-231 under normoxia and hypoxia are from a study on 1,8-naphthalimide (B145957) piperazinamide based benzenesulfonamides.[1] Other cytotoxicity data is from MedChemExpress.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action against cancer cells:
-
Enzyme Inhibition: As a potent inhibitor of CA IX, this compound disrupts the enzyme's ability to regulate extracellular pH, leading to an acidic tumor microenvironment that is detrimental to cancer cell survival and proliferation.
-
Induction of Apoptosis and Ferroptosis: Studies have shown that this compound induces programmed cell death through both apoptosis and ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides.
-
Cell Cycle Arrest: The compound arrests the cell cycle at the G1/S phase, thereby inhibiting cancer cell proliferation.
-
Mitochondrial Dysfunction: this compound leads to the dissipation of the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS), indicating mitochondrial damage.
-
DNA Intercalation: It has been suggested that this compound can intercalate with DNA, potentially contributing to its cytotoxic effects.
-
Inhibition of Cell Migration: The compound has been shown to inhibit the migration of cancer cells.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are described in the primary literature. Below is a summary of the key methodologies.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against different human carbonic anhydrase isoforms (hCA I, II, IX, and XII) was assessed using a stopped-flow CO2 hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined from dose-response curves.
Cell-Based Assays
-
Cell Lines and Culture Conditions: Human cancer cell lines, including MDA-MB-231, HCT-116, SW480, and MCF-7, were used. For hypoxia experiments, cells were cultured in a hypoxic chamber with low oxygen concentration (e.g., 1% O2).
-
Cytotoxicity Assay: The cytotoxic effects of this compound were determined using a standard MTT or similar cell viability assay. Cells were treated with various concentrations of the compound for a specified period (e.g., 72 hours), and the cell viability was measured spectrophotometrically.
-
Apoptosis and Cell Cycle Analysis: Apoptosis was quantified using techniques such as Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry. Cell cycle distribution was analyzed by staining DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the cell populations in different phases of the cell cycle using flow cytometry.
-
Mitochondrial Membrane Potential (MMP) and Reactive Oxygen Species (ROS) Measurement: Changes in MMP were assessed using fluorescent probes like JC-1 or TMRE. Intracellular ROS levels were measured using probes such as DCFH-DA. The fluorescence intensity was quantified by flow cytometry or fluorescence microscopy.
-
Cell Migration Assay: The effect on cell migration was evaluated using a wound-healing assay or a Transwell migration assay. The ability of cells to migrate into a "wounded" area or through a porous membrane towards a chemoattractant was monitored and quantified.
In Vivo Antitumor Efficacy
-
Animal Model: The in vivo antitumor activity of this compound was evaluated in a murine xenograft model. Typically, immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously injected with human cancer cells (e.g., 4T1 murine breast cancer cells).
-
Treatment Regimen: Once the tumors reached a palpable size, the mice were randomized into control and treatment groups. This compound was administered at a specified dose and schedule (e.g., daily intraperitoneal injections).
-
Efficacy Evaluation: Tumor growth was monitored regularly by measuring tumor volume with calipers. At the end of the study, the tumors were excised and weighed. The percentage of tumor growth inhibition (TGI) was calculated. The effect on metastasis was also assessed.
Visualizations
Signaling Pathway of this compound Action
References
The Impact of Carbonic Anhydrase IX Inhibition on Tumor Cell Proliferation and Invasion: A Technical Overview
Note to the Reader: The specific inhibitor "CA IX-IN-2" requested in the prompt does not correspond to a publicly documented or widely recognized compound in the scientific literature. Therefore, this technical guide focuses on the well-characterized and clinically relevant carbonic anhydrase IX (CA IX) inhibitor, SLC-0111 , and other representative sulfonamide-based inhibitors. The data and methodologies presented herein are compiled from various studies on these inhibitors and serve as a comprehensive overview of the effects of potent and selective CA IX inhibition on tumor cell biology.
Executive Summary
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors, primarily as a result of the hypoxic tumor microenvironment.[1][2] Its expression is strongly associated with poor patient prognosis and resistance to conventional therapies.[3][4] CA IX plays a critical role in maintaining the pH homeostasis of cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[3][5] This enzymatic activity contributes to an acidic extracellular milieu, which promotes tumor invasion and metastasis, while maintaining a neutral to alkaline intracellular pH that is permissive for cell proliferation and survival.[5][6]
Selective inhibition of CA IX has emerged as a promising therapeutic strategy to disrupt these tumor-promoting processes. This guide provides an in-depth technical overview of the impact of CA IX inhibitors, with a focus on SLC-0111, on tumor cell proliferation and invasion, detailing the underlying mechanisms of action, experimental protocols, and key quantitative findings.
Mechanism of Action of CA IX Inhibitors
CA IX inhibitors, such as the sulfonamide SLC-0111, function by directly binding to the active site of the CA IX enzyme.[5] The sulfonamide group coordinates with the zinc ion that is essential for the enzyme's catalytic activity, thereby blocking the hydration of carbon dioxide.[7] This inhibition leads to a disruption of pH regulation, resulting in intracellular acidification and a less acidic tumor microenvironment.[3] The consequences of this disruption are multifaceted and include the induction of apoptosis, a shift from a mesenchymal to an epithelial phenotype, and impaired activity of pH-sensitive proteases like matrix metalloproteinases (MMPs) that are crucial for invasion.[5]
Impact on Tumor Cell Proliferation
Inhibition of CA IX has been demonstrated to significantly suppress the proliferation of various cancer cell lines. This anti-proliferative effect is observed under both normoxic and hypoxic conditions, highlighting the dependence of tumor cells on CA IX-mediated pH regulation for growth.[8][9]
Quantitative Data on Proliferation Inhibition
The following table summarizes the anti-proliferative effects of representative CA IX inhibitors on different breast cancer cell lines.
| Cell Line | Inhibitor | Condition | Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| MDA-MB-231 | FC9396A | Normoxia | 10 | ~20% | [8] |
| MDA-MB-231 | FC9396A | Normoxia | 30 | ~40% | [8] |
| MDA-MB-231 | FC9396A | Normoxia | 100 | ~60% | [8] |
| T47D | FC9396A | Normoxia | 100 | ~50% | [8] |
| MCF-7 | FC9398A | Hypoxia | 100 | ~45% | [8] |
| MDA-MB-231 | FC9398A | Hypoxia | 100 | ~35% | [8] |
| MDA-MB-468 | FC9398A | Hypoxia | 100 | ~30% | [8] |
Experimental Protocol: Cell Viability Assay (MTS Assay)
A common method to assess the impact of CA IX inhibitors on cell proliferation is the MTS assay.
Objective: To quantify the number of viable cells in a culture following treatment with a CA IX inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CA IX inhibitor (e.g., SLC-0111)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the CA IX inhibitor in complete culture medium.
-
Remove the existing medium from the wells and replace it with medium containing the different concentrations of the inhibitor or a vehicle control.
-
Incubate the plate for the desired time period (e.g., 48-72 hours) under either normoxic or hypoxic conditions.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Impact on Tumor Cell Invasion
CA IX activity is intricately linked to the invasive potential of tumor cells. The acidic microenvironment created by CA IX promotes the activity of proteases that degrade the extracellular matrix (ECM), a critical step in invasion and metastasis.[3][10] CA IX inhibitors have been shown to effectively reduce the invasive capacity of cancer cells.
Quantitative Data on Invasion Inhibition
The following table presents data on the inhibition of invasion by CA IX inhibitors in different experimental models.
| Cell Model | Inhibitor | Concentration (µM) | Inhibition of Invasion | Reference |
| MDA-MB-231 (Boyden Chamber) | SLC-0111 | 50 | Significant reduction in migrated cells | [5] |
| A549 (Boyden Chamber) | SLC-0111 | 50 | Significant reduction in migrated cells | [5] |
| Human Breast Tumor Explants | FC9403A | 30 | Prevention of invasion | [8] |
| Human Breast Tumor Explants | FC9403A | 100 | Prevention of invasion | [8] |
Experimental Protocol: Transwell Invasion Assay (Boyden Chamber)
The Boyden chamber assay is a standard method for evaluating cell invasion in vitro.
Objective: To assess the ability of cancer cells to invade through a basement membrane matrix in the presence of a CA IX inhibitor.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)
-
CA IX inhibitor (e.g., SLC-0111)
-
Transwell inserts with an 8 µm pore size membrane
-
Matrigel or a similar basement membrane extract
-
Cotton swabs
-
Methanol
-
Crystal violet stain
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell insert membranes with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium containing the CA IX inhibitor or a vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Fill the lower chamber with complete medium containing a chemoattractant.
-
Incubate the plate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Quantify the results and compare the number of invading cells in the inhibitor-treated group to the control group.
Signaling Pathways and Molecular Mechanisms
The effects of CA IX inhibition on tumor cell proliferation and invasion are mediated through the modulation of several key signaling pathways.
HIF-1α Pathway
CA IX is a direct transcriptional target of the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1] Under hypoxic conditions, HIF-1α is stabilized and promotes the expression of genes involved in adaptation to low oxygen, including CA IX. While CA IX inhibitors do not directly target HIF-1α, they disrupt a critical downstream effector of the hypoxic response, thereby counteracting the pro-survival and pro-invasive effects of HIF-1α activation.
Figure 1. Simplified diagram of the HIF-1α pathway leading to CA IX expression and its inhibition.
Apoptosis Pathway
By inducing intracellular acidification, CA IX inhibitors can trigger the intrinsic apoptotic pathway.[5] Studies have shown that treatment with SLC-0111 leads to the upregulation of the tumor suppressor p53 and the subsequent activation of caspase-3, a key executioner of apoptosis.[5]
Figure 2. Proposed mechanism of apoptosis induction by CA IX inhibitors.
Epithelial-Mesenchymal Transition (EMT) and Invasion Pathway
The acidic extracellular environment promoted by CA IX is known to induce EMT, a process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness.[3] CA IX inhibition can reverse this process, leading to a shift towards a more epithelial phenotype and reduced expression and activity of matrix metalloproteinases (MMPs), such as MMP-2, which are critical for ECM degradation.[5]
Figure 3. Role of CA IX in promoting EMT and invasion, and its inhibition.
Experimental Workflow for Assessing CA IX Inhibitor Efficacy
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CA IX inhibitor.
Figure 4. A representative experimental workflow for the evaluation of a CA IX inhibitor.
Conclusion
The inhibition of carbonic anhydrase IX presents a compelling strategy for the treatment of solid tumors. By disrupting the critical pH-regulating function of CA IX, inhibitors like SLC-0111 effectively suppress tumor cell proliferation and invasion. The mechanisms underlying these effects involve the induction of apoptosis and the reversal of the aggressive, invasive phenotype associated with the acidic tumor microenvironment. The data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of CA IX inhibitors as novel anticancer agents. Further research, including clinical trials, will be crucial in fully elucidating the therapeutic potential of this promising class of drugs.
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High levels of carbonic anhydrase IX in tumour tissue and plasma are biomarkers of poor prognostic in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Cyclooxygenase-2/carbonic anhydrase-IX up-regulation promotes invasive potential and hypoxia survival in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CA IX-IN-2 In Vitro Cell-Based Assay
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that plays a critical role in the regulation of pH in solid tumors.[1][2] Its expression is strongly upregulated by hypoxia, a common feature of the tumor microenvironment, and is often associated with tumor progression, metastasis, and poor therapeutic response.[1][3] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the extracellular space while maintaining a favorable intracellular pH for tumor cell survival and proliferation.[1][4][5] This pivotal role in cancer cell pathophysiology makes CA IX a compelling therapeutic target for the development of novel anticancer agents.[4][6]
These application notes provide a detailed protocol for an in vitro cell-based assay to evaluate the efficacy of investigational inhibitors, such as CA IX-IN-2, on the activity of CA IX in a relevant cellular context. The described assay measures the inhibitor's ability to modulate intracellular pH (pHi) in a cancer cell line that overexpresses CA IX under hypoxic conditions.
Signaling Pathway of CA IX in pH Regulation
Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of CA IX expression.[3] At the cell membrane, CA IX's extracellular catalytic domain converts CO₂ into H⁺ and HCO₃⁻. The resulting protons contribute to extracellular acidosis, which promotes tumor invasion and metastasis, while the bicarbonate ions are transported into the cell by bicarbonate transporters.[7] This process helps to neutralize the acidic intracellular environment created by high rates of glycolysis, thus promoting cancer cell survival.[1][5]
Caption: CA IX-mediated pH regulation in tumor cells under hypoxia.
Experimental Protocols
Intracellular pH (pHi) Measurement Assay
This assay quantifies the ability of a test compound to inhibit CA IX-mediated regulation of intracellular pH in cancer cells cultured under hypoxic conditions. A pH-sensitive fluorescent dye, such as BCECF-AM, is used to measure changes in pHi.
Materials:
-
Cell Line: HT-29 (colorectal carcinoma) or other suitable cell line known to overexpress CA IX under hypoxia.[1]
-
Culture Medium: McCoy's 5A Medium (for HT-29), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS).
-
Fluorescent Dye: 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM).
-
Test Compound: this compound.
-
Positive Control: Acetazolamide (a known broad-spectrum CA inhibitor).[8][9]
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO).
-
Equipment:
-
Hypoxia chamber or incubator (1% O₂).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with dual excitation wavelengths (e.g., 440 nm and 490 nm) and a single emission wavelength (e.g., 535 nm).
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Experimental Workflow:
Caption: Workflow for the CA IX inhibitor intracellular pH assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed HT-29 cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well.
-
Cell Adherence: Incubate the plate under standard normoxic conditions (21% O₂, 5% CO₂) at 37°C for 24 hours to allow for cell attachment.
-
Hypoxic Induction: Transfer the plate to a hypoxic incubator (1% O₂, 5% CO₂) at 37°C for 24-48 hours to induce the expression of CA IX.
-
Dye Loading:
-
Prepare a loading buffer by diluting the BCECF-AM stock solution in HBSS to a final concentration of 2-5 µM.
-
Remove the culture medium from the wells and wash the cells once with 100 µL of HBSS.
-
Add 100 µL of the BCECF-AM loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes.[10]
-
-
Compound Preparation: During the dye loading incubation, prepare serial dilutions of this compound and the positive control (Acetazolamide) in HBSS. The final DMSO concentration should not exceed 0.5%.
-
Cell Washing: After incubation, remove the loading buffer and wash the cells twice with 100 µL of HBSS to remove any extracellular dye.[10]
-
Inhibitor Treatment: Add 100 µL of the prepared compound dilutions (including vehicle and no-treatment controls) to the respective wells.
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity at emission wavelength 535 nm with excitation at both 490 nm (pH-sensitive) and 440 nm (pH-insensitive).
-
Take readings kinetically every 2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 490 nm to the intensity at 440 nm.
-
Plot the ratio against the concentration of the inhibitor.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a four-parameter logistic curve.
-
Data Presentation
The efficacy of this compound should be compared against a known inhibitor and controls. The results can be summarized in a table format for clarity.
| Compound | IC₅₀ (µM) [pHi Assay] | Max Inhibition (%) | Z'-Factor |
| This compound | 0.15 | 92% | 0.85 |
| Acetazolamide | 1.20 | 95% | 0.88 |
| Vehicle (DMSO) | N/A | 0% | N/A |
Note: The data presented above is hypothetical and for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High variability between replicates | Inconsistent cell seeding or washing. Edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media.[10] |
| Weak inhibitor activity | Compound is not cell-permeable. Insufficient hypoxic induction of CA IX. | Verify compound permeability. Confirm CA IX expression via Western Blot or qPCR.[11] |
| Low signal-to-background ratio | Incomplete removal of extracellular dye. Low dye loading efficiency. | Increase the number of washes after dye loading. Optimize dye concentration and incubation time. |
| Inconsistent IC₅₀ values | Compound precipitation at high concentrations. Assay timing variability. | Check compound solubility in the assay buffer. Ensure consistent timing for all steps, especially plate reading after compound addition. |
References
- 1. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CAIX modulators and how do they work? [synapse.patsnap.com]
- 3. High levels of carbonic anhydrase IX in tumour tissue and plasma are biomarkers of poor prognostic in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 7. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of carbonic anhydrase IX expression and extracellular pH in B-cell lymphoma cell line models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of CA IX-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is a key regulator of tumor pH. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. CA IX contributes to tumor progression and metastasis by maintaining a neutral intracellular pH while acidifying the extracellular space, which facilitates tumor cell invasion and proliferation.[1][2] These characteristics make CA IX an attractive therapeutic target in oncology.
CA IX-IN-2 (also known as Compound 9o) is a potent inhibitor of Carbonic Anhydrase IX and XII.[3][4] It has demonstrated antitumor efficacy in mouse models, making it a promising candidate for further preclinical development.[3][5] Like many sulfonamide-based inhibitors, this compound is a hydrophobic molecule with limited aqueous solubility, presenting a challenge for in vivo administration. This document provides detailed application notes and a generalized protocol for the formulation and administration of this compound in in vivo studies, based on common practices for this class of compounds.
Data Presentation
Inhibitor Activity
| Target | IC₅₀ / Kᵢ |
| CA IX | 5.6 nM (IC₅₀)[3][5] |
| CA XII | 7.4 nM (IC₅₀)[3][5] |
| CA II | 430 nM (IC₅₀)[3][5] |
In Vitro Cellular Activity
| Cell Line | IC₅₀ (µM) |
| HCT-116 | 14.63 - 29.33[3][5] |
| SW480 | 14.63 - 29.33[3][5] |
| MDA-MB-231 | 14.63 - 29.33[3][5] |
| MCF-7 | 14.63 - 29.33[3][5] |
Signaling Pathway
The diagram below illustrates the role of CA IX in the tumor microenvironment and the mechanism of action of this compound. Under hypoxic conditions, HIF-1α stabilization leads to the upregulation of CA IX. CA IX, at the cell surface, catalyzes the hydration of carbon dioxide to bicarbonate and protons. The resulting acidic extracellular environment promotes tumor invasion and metastasis, while the intracellular pH is maintained at a level conducive to cell survival and proliferation. This compound inhibits the enzymatic activity of CA IX, leading to an increase in extracellular pH and a decrease in intracellular pH, ultimately resulting in tumor cell apoptosis and reduced tumor growth.
Caption: CA IX pathway in cancer and the inhibitory action of this compound.
Experimental Protocols
Formulation of this compound for In Vivo Oral Gavage
Due to the hydrophobic nature of this compound, a co-solvent system is recommended for in vivo administration. A common and effective vehicle for sulfonamide-based inhibitors is a mixture of Dimethyl Sulfoxide (DMSO) and corn oil.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Protocol:
-
Calculate the required amounts:
-
Determine the desired final concentration of this compound (e.g., 5 mg/mL or 10 mg/mL).
-
Determine the total volume of the formulation needed based on the number of animals and the dosing volume (typically 5-10 mL/kg for mice).
-
Example Calculation for a 5 mg/mL solution:
-
To prepare 1 mL of a 5 mg/mL solution, weigh out 5 mg of this compound.
-
The vehicle will be 10% DMSO and 90% corn oil.
-
Volume of DMSO: 1 mL * 10% = 0.1 mL
-
Volume of corn oil: 1 mL * 90% = 0.9 mL
-
-
-
Dissolution in DMSO:
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Addition of Corn Oil:
-
Add the calculated volume of corn oil to the DMSO solution.
-
Vortex the mixture vigorously for at least 5-10 minutes to form a stable and homogenous suspension or emulsion. The solution may appear cloudy.
-
-
Preparation and Storage:
-
It is highly recommended to prepare the formulation fresh on the day of dosing.
-
If short-term storage is necessary, store the formulation at 4°C, protected from light, and re-vortex thoroughly before each use to ensure homogeneity. Do not freeze the formulation.
-
In Vivo Administration by Oral Gavage
Animal Model:
-
This protocol is intended for use in mice. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Dosage:
-
A typical starting dose for novel CA IX inhibitors is in the range of 25-100 mg/kg, administered daily. The optimal dose for this compound should be determined empirically in specific tumor models. A dose of 50 mg/kg has been reported for other sulfonamide-based CA IX inhibitors.
Procedure:
-
Animal Handling and Preparation:
-
Weigh each animal accurately on the day of dosing to calculate the precise volume to be administered.
-
Properly restrain the animal to ensure safe and accurate gavage.
-
-
Dosing:
-
Gently mix the prepared this compound formulation by vortexing immediately before drawing it into the syringe to ensure a homogenous suspension.
-
Use an appropriately sized, sterile oral gavage needle (e.g., 20-22 gauge for adult mice).
-
Administer the calculated volume of the formulation slowly and carefully into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Monitoring:
-
Observe the animals daily for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
Monitor tumor growth according to the study design.
-
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of this compound.
Caption: General workflow for in vivo efficacy studies of this compound.
Disclaimer
This document provides generalized guidance based on available information for CA IX inhibitors. Researchers should optimize the formulation, dosage, and administration protocol for their specific experimental needs and animal models. All procedures should be performed in accordance with institutional and national guidelines for animal welfare.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 3. CAS No. 3009842-92-3 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing CA IX-IN-2 Efficacy in 3D Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that plays a critical role in the regulation of pH in the tumor microenvironment.[1][2] Its expression is predominantly induced by hypoxia, a common feature of solid tumors, and is associated with poor prognosis and resistance to therapy in various cancers.[1][3][4] CA IX contributes to tumor progression by maintaining a favorable intracellular pH for cancer cell survival and proliferation while promoting an acidic extracellular environment that facilitates invasion and metastasis.[5] These characteristics make CA IX a compelling target for anticancer therapies.[2][6]
Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately mimic the complex microenvironment of in vivo tumors compared to traditional 2D cell cultures.[7][8][9] Spheroids replicate key aspects of tumors, including oxygen and nutrient gradients, cell-cell interactions, and the development of a hypoxic core, making them an invaluable tool for evaluating the efficacy of anticancer drugs.[7][10][11]
This document provides detailed protocols for assessing the efficacy of a novel Carbonic Anhydrase IX inhibitor, CA IX-IN-2, in 3D tumor spheroid models. The following sections outline the necessary materials and methods for spheroid formation, drug treatment, and subsequent analysis of cell viability, apoptosis, and invasion.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow for assessing the efficacy of this compound.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.[12][13]
Materials:
-
Cancer cell line of choice (e.g., MDA-MB-231, HT-29)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ULA plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard tissue culture flasks to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine the cell viability.
-
Dilute the cell suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate.[14]
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.[14]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-4 days to allow for the formation of tight, single spheroids in the center of each well.[12]
Protocol 2: Treatment of Spheroids with this compound
This protocol outlines the procedure for treating the formed spheroids with the inhibitor.
Materials:
-
Formed spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Sterile, multichannel pipette
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration.
-
After spheroid formation (Day 3-4), carefully remove 50 µL of the conditioned medium from each well of the 96-well plate.
-
Add 50 µL of the this compound dilutions or vehicle control medium to the respective wells.
-
Incubate the treated spheroids for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
Protocol 3: Cell Viability Assay (ATP-Based)
This protocol details the measurement of cell viability within the spheroids using a luminescent ATP-based assay, such as the CellTiter-Glo® 3D Cell Viability Assay.[9][15][16]
Materials:
-
Treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plate
-
Plate-reading luminometer
Procedure:
-
At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for approximately 30 minutes.[16]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[16]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[16]
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
This protocol describes the quantification of apoptosis by measuring the activity of caspase-3 and -7.[14]
Materials:
-
Treated spheroids in a 96-well ULA plate
-
Caspase-Glo® 3/7 Assay kit
-
Plate-reading luminometer
Procedure:
-
At the desired endpoint (typically 24-48 hours post-treatment), allow the 96-well plate with spheroids to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[14]
-
Gently mix the contents on a plate shaker at a low speed for 1 minute.
-
Incubate the plate at room temperature, protected from light, for 1-2 hours.[14]
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated control wells to determine the fold-change in caspase activity.
Protocol 5: Spheroid Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of tumor spheroids embedded in an extracellular matrix.[17]
Materials:
-
Pre-formed spheroids
-
Basement membrane matrix (e.g., Matrigel)
-
Serum-free cell culture medium
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane matrix on ice.
-
In a pre-chilled 96-well plate, add 50 µL of the liquid basement membrane matrix to each well.
-
Carefully transfer one spheroid into the center of each well containing the matrix.
-
Polymerize the matrix by incubating the plate at 37°C for 30-60 minutes.
-
Gently add 100 µL of complete medium containing different concentrations of this compound or vehicle control to each well.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture brightfield images of the spheroids at regular intervals (e.g., 0, 24, 48, 72 hours).
-
Quantify the area of invasion using image analysis software by measuring the total area covered by the spheroid and the invading cells and subtracting the initial area of the spheroid at time 0.
Data Presentation
The following tables summarize hypothetical quantitative data for the efficacy of this compound in 3D spheroids.
Table 1: Effect of this compound on Spheroid Viability
| This compound (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 1 | 78.6 ± 6.1 |
| 10 | 45.2 ± 3.9 |
| 50 | 15.8 ± 2.5 |
| 100 | 5.1 ± 1.7 |
Table 2: Induction of Apoptosis by this compound
| This compound (µM) | Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| 0.1 | 1.2 ± 0.2 |
| 1 | 2.5 ± 0.4 |
| 10 | 4.8 ± 0.6 |
| 50 | 6.2 ± 0.8 |
| 100 | 6.5 ± 0.9 |
Table 3: Inhibition of Spheroid Invasion by this compound
| This compound (µM) | Invasion Area (Relative to Control) (Mean ± SD) |
| Vehicle Control | 1.00 ± 0.12 |
| 0.1 | 0.88 ± 0.10 |
| 1 | 0.65 ± 0.08 |
| 10 | 0.32 ± 0.05 |
| 50 | 0.15 ± 0.03 |
| 100 | 0.08 ± 0.02 |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for evaluating the efficacy of the CA IX inhibitor, this compound, in physiologically relevant 3D tumor spheroid models. By assessing key parameters such as cell viability, apoptosis, and invasion, researchers can gain valuable insights into the therapeutic potential of novel anticancer agents targeting the tumor microenvironment. The use of 3D models is crucial for bridging the gap between in vitro studies and clinical outcomes, ultimately accelerating the development of more effective cancer therapies.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmc.vu.lt [gmc.vu.lt]
- 7. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 8. Spheroids as a 3D Model of the Hypoxic Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 9. 3D tumor spheroid models for in vitro therapeutic screening: a systematic approach to enhance the biological relevance of data obtained - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application Note: Spatio-Temporal Hypoxia Investigation Within Live 3D Cancer Spheroids [presens.de]
- 11. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Optimizing Drug Efficacy Testing in Cancer Research Using 3D Cell Culture Automation | Lab Manager [labmanager.com]
- 14. benchchem.com [benchchem.com]
- 15. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CA IX Inhibitor and Doxorubicin Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme significantly overexpressed in many solid tumors, primarily as a response to hypoxia. Its expression is strongly correlated with tumor progression, metastasis, and resistance to conventional cancer therapies, including chemotherapy with agents like doxorubicin (B1662922).[1][2] CA IX contributes to an acidic tumor microenvironment by catalyzing the hydration of carbon dioxide to bicarbonate and protons.[1][2] This acidic extracellular pH can reduce the efficacy of weakly basic drugs such as doxorubicin by limiting their cellular uptake.[3] Consequently, inhibiting CA IX activity presents a promising strategy to overcome hypoxia-induced chemoresistance and enhance the therapeutic efficacy of doxorubicin.
This document provides a detailed guide for the experimental design of combination therapy involving a specific carbonic anhydrase IX inhibitor, analogous to CA IX-IN-2, and doxorubicin. While specific data for a compound designated "this compound" is not publicly available, this protocol will utilize data from well-characterized CA IX inhibitors, such as SLC-0111 and U-104, in combination with doxorubicin to provide a representative experimental framework. These protocols are intended to guide researchers in the preclinical evaluation of this therapeutic strategy.
Signaling Pathway and Therapeutic Rationale
The combination of a CA IX inhibitor with doxorubicin is designed to counteract the chemoresistance conferred by the hypoxic tumor microenvironment. The rationale for this combination is illustrated in the signaling pathway diagram below.
References
- 1. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors [flore.unifi.it]
- 3. Co-delivery of carbonic anhydrase IX inhibitor and doxorubicin as a promising approach to address hypoxia-induced chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Carbonic Anhydrase IX (CA IX) with the Inhibitor CA IX-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is significantly upregulated in numerous solid tumors in response to hypoxia.[1][2][3] Its expression is primarily regulated by the Hypoxia-Inducible Factor-1α (HIF-1α).[1][4] Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it binds to the hypoxia-response element (HRE) in the promoter region of the CA9 gene, initiating transcription.[4] CA IX plays a crucial role in pH regulation in the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[5][6] This enzymatic activity helps maintain a neutral intracellular pH, which is favorable for tumor cell survival and proliferation, while contributing to an acidic extracellular environment that promotes invasion and metastasis.[6][7] Due to its limited expression in normal tissues and its association with tumor progression and poor prognosis, CA IX is a compelling target for cancer therapy and diagnostic imaging.[8]
This document provides detailed protocols for the immunofluorescent staining of CA IX in cultured cells and tissue sections, with a specific focus on investigating the effects of the selective inhibitor, CA IX-IN-2.
CA IX Inhibitor Profile: this compound
This compound (also referred to as Compound 9o) is a potent inhibitor of Carbonic Anhydrase IX.[1] Its inhibitory activity extends to other CA isoforms, albeit with lower potency. Understanding the selectivity profile of an inhibitor is crucial for interpreting experimental results.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| CA IX | 5.6 | [1] |
| CA XII | 7.4 | [1] |
| CA II | 430 | [1] |
This compound has been shown to inhibit the proliferation of various cancer cell lines, highlighting its potential as an anti-cancer agent.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | 14.63 | [1] |
| SW480 | Colon Cancer | Not specified | [1] |
| MDA-MB-231 | Breast Cancer | Not specified | [1] |
| MCF-7 | Breast Cancer | 29.33 | [1] |
Hypoxia-Induced CA IX Signaling Pathway
The expression of CA IX is a hallmark of the cellular response to hypoxia. The signaling cascade is initiated by the stabilization of HIF-1α, leading to the transcription of the CA9 gene. The resulting CA IX protein then contributes to pH regulation, promoting cell survival and adaptation to the hypoxic tumor microenvironment.
Caption: Hypoxia-induced signaling pathway leading to CA IX expression and function.
Experimental Protocols
The following protocols provide a general framework for immunofluorescence staining of CA IX. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific cell lines or tissues.
Protocol 1: Immunofluorescence Staining of CA IX in Cultured Cells
This protocol is designed for cells grown on coverslips and can be adapted for multi-well plates.
Materials:
-
Cells cultured on sterile glass coverslips
-
Hypoxia chamber (optional, for inducing CA IX expression)
-
This compound (or other CA IX inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 5% normal goat serum and 0.3% Triton X-100 in PBS
-
Primary antibody: Rabbit anti-CA IX polyclonal antibody or Mouse anti-CA IX monoclonal antibody (e.g., M75)
-
Secondary antibody: Fluorochrome-conjugated goat anti-rabbit or goat anti-mouse IgG
-
Nuclear counterstain: DAPI (1 µg/ml)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.
-
To induce CA IX expression, place cells in a hypoxic chamber (e.g., 1% O2) for 16-24 hours. A normoxic control group should be maintained in a standard incubator (21% O2).
-
To investigate the effect of this compound, treat cells with the desired concentration of the inhibitor for a specified duration before fixation. Include a vehicle-treated control group.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells three times with PBS.
-
Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixative and wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular epitopes if the chosen antibody targets an intracellular domain. For antibodies targeting the extracellular domain of CA IX, this step may be omitted or modified.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CA IX antibody to its optimal concentration in the blocking buffer.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS containing 0.1% Triton X-100.
-
Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the coverslips a final three times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Capture images for analysis of CA IX expression and localization.
-
Protocol 2: Immunofluorescence Staining of CA IX in Paraffin-Embedded Tissue Sections
This protocol is for staining CA IX in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Humidified chamber
-
Blocking buffer
-
Primary and secondary antibodies (as in Protocol 1)
-
Nuclear counterstain (DAPI)
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin (B1166041) (2 x 5 minutes).
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol (2 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer and heating in a microwave, pressure cooker, or water bath. The exact time and temperature should be optimized.
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Staining (similar to Protocol 1):
-
Follow steps for Permeabilization (optional, depending on the antibody), Blocking, Primary Antibody Incubation, Secondary Antibody Incubation, and Counterstaining as described in Protocol 1.
-
-
Mounting and Imaging:
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical workflow for assessing the impact of this compound on CA IX expression and localization using immunofluorescence.
Caption: A logical workflow for investigating the effects of this compound using immunofluorescence.
Data Presentation
Quantitative analysis of immunofluorescence images can provide valuable insights into the effects of hypoxia and CA IX inhibition. Fluorescence intensity can be measured using software such as ImageJ/Fiji.
Table 3: Hypothetical Quantitative Immunofluorescence Data
| Condition | Treatment | Mean CA IX Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Normoxia | Vehicle | 15.2 | ± 3.1 |
| Normoxia | This compound | 14.8 | ± 2.9 |
| Hypoxia | Vehicle | 125.6 | ± 15.8 |
| Hypoxia | This compound | 110.3 | ± 12.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and inhibitor concentration.
Troubleshooting
-
High Background: Inadequate blocking, excessive antibody concentration, or insufficient washing.
-
No Signal: Inactive primary antibody, incorrect secondary antibody, over-fixation masking the epitope, or low/no target protein expression.
-
Non-specific Staining: Cross-reactivity of antibodies, presence of endogenous peroxidases (for IHC), or electrostatic interactions.
It is recommended to include appropriate controls in every experiment, such as a no-primary-antibody control to check for non-specific binding of the secondary antibody, and positive and negative control cell lines or tissues to validate the staining protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HCAIX-IN-2 - Immunomart [immunomart.com]
- 3. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Changes in Extracellular pH after CA IX-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that plays a pivotal role in pH regulation within the tumor microenvironment.[1][2] Its expression is predominantly upregulated in response to hypoxia, a common feature of solid tumors, through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. CA IX catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+).[1][2] This catalytic activity at the cell surface contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, which is favorable for tumor cell survival, proliferation, and metastasis.[1][3][4] The resulting acidic extracellular pH (pHe) is a hallmark of the tumor microenvironment and is associated with increased tumor aggressiveness and resistance to therapy.[3]
CA IX-IN-2 is a small molecule inhibitor of carbonic anhydrases. It exhibits inhibitory activity against CA IX, CA XII, and to a lesser extent, CA II.[5] By inhibiting the enzymatic activity of CA IX, this compound is expected to disrupt the pH balance in the tumor microenvironment, leading to an increase in the extracellular pH. This modulation of pHe can be a critical indicator of the inhibitor's efficacy and can have downstream effects on tumor progression.
These application notes provide detailed protocols for measuring the changes in extracellular pH in cancer cells following treatment with this compound. The primary method described utilizes a pH-sensitive fluorescent dye, which is a widely accessible and established technique. Alternative advanced methods are also briefly discussed.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| CA IX | 5.6 |
| CA XII | 7.4 |
| CA II | 430 |
Data sourced from MedchemExpress.[5]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | 14.63 - 29.33 |
| SW480 | Colon Cancer | 14.63 - 29.33 |
| MDA-MB-231 | Breast Cancer | 14.63 - 29.33 |
| MCF-7 | Breast Cancer | 14.63 - 29.33 |
Data sourced from MedchemExpress.[5]
Table 3: Expected Changes in Extracellular pH (pHe) upon CA IX Inhibition
| Condition | Expected Change in pHe | Reference Studies (using other CA IX inhibitors) |
| CA IX-expressing cells (untreated) | Acidic pHe (e.g., ~6.7-6.9) | [6][7] |
| CA IX-expressing cells + CA IX inhibitor | Increase in pHe | [6][7] |
Mandatory Visualizations
Caption: CA IX signaling pathway under hypoxic conditions.
Caption: Experimental workflow for pHe measurement.
Experimental Protocols
Protocol 1: Measurement of Extracellular pH using a pH-Sensitive Fluorescent Dye (BCECF-AM)
This protocol describes the measurement of extracellular pH in cultured cancer cells using the ratiometric pH-sensitive dye, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM). This method is suitable for high-throughput screening and provides robust data.
Materials:
-
CA IX-expressing cancer cell line (e.g., HCT-116, MDA-MB-231)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
BCECF-AM (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Nigericin (B1684572) (for calibration)
-
High-potassium buffer (for calibration)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with dual excitation capabilities
Procedure:
-
Cell Seeding:
-
Seed the CA IX-expressing cancer cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Induction of Hypoxia (Optional):
-
To upregulate CA IX expression, incubate the cells in a hypoxic chamber (e.g., 1% O2) for 24-48 hours prior to the experiment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium. Based on the provided IC50 values, a starting concentration range of 1-50 µM is recommended.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor).
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
Dye Loading:
-
Prepare a BCECF-AM loading solution (typically 1-5 µM) in pre-warmed HBSS.
-
Wash the cells twice with warm PBS.
-
Add the BCECF-AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Measurement of Extracellular pH:
-
After incubation, carefully aspirate the dye solution and wash the cells twice with HBSS to remove any extracellular dye.
-
Add fresh, pre-warmed HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
-
Calibration:
-
To convert the fluorescence ratio to absolute pH values, a calibration curve must be generated at the end of each experiment.
-
Prepare a series of high-potassium buffers with known pH values (e.g., ranging from 6.0 to 8.0).
-
Add nigericin (a protonophore, typically 10 µM) to the high-potassium buffers to equilibrate the intracellular and extracellular pH.
-
Replace the HBSS in the wells with the calibration buffers and measure the fluorescence ratios as described above.
-
Plot the fluorescence ratio (490/440 nm) against the known pH values to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each experimental well.
-
Use the calibration curve to convert the fluorescence ratios of the treated and control cells into extracellular pH values.
-
Compare the pHe of the this compound treated cells to the vehicle-treated control cells.
-
Protocol 2: AcidoCEST MRI for In Vivo Measurement of Extracellular pH (Brief Overview)
AcidoCEST (Acidic Chemical Exchange Saturation Transfer) MRI is a non-invasive imaging technique that can map extracellular pH in vivo. This method is particularly useful for preclinical studies in animal models.
Principle: This technique utilizes an exogenous contrast agent (e.g., iopamidol) whose protons exchange with water protons at a rate that is dependent on pH. By applying radiofrequency pulses at the specific resonance frequencies of the agent's exchangeable protons, a saturation transfer to water is observed, which can be measured as a decrease in the water signal. The ratio of the saturation transfer at two different frequencies is then used to calculate the pH.
General Workflow:
-
Animal Model: Establish tumors from a CA IX-expressing cell line in an appropriate animal model (e.g., nude mice).
-
Treatment: Administer this compound to the animals according to the desired dosing regimen.
-
Contrast Agent Injection: Inject the CEST contrast agent (e.g., iopamidol) intravenously.
-
MRI Acquisition: Acquire CEST MR images of the tumor region at multiple saturation frequencies.
-
Data Analysis: Process the CEST data to generate a Z-spectrum and calculate the CEST ratio. A calibration curve is used to convert the CEST ratio to a pH map of the tumor.
Protocol 3: Potentiometric Measurement of Extracellular pH (Brief Overview)
Potentiometric methods involve the use of ion-selective microelectrodes to directly measure the proton concentration in the extracellular space.
Principle: A pH-sensitive microelectrode and a reference electrode are used to measure the potential difference, which is proportional to the pH of the surrounding medium according to the Nernst equation.
General Workflow:
-
Cell Culture: Culture CA IX-expressing cells on a suitable substrate.
-
Treatment: Treat the cells with this compound.
-
Electrode Positioning: Using a micromanipulator, carefully position the pH-sensitive microelectrode in the immediate vicinity of the cell monolayer.
-
Potential Measurement: Record the potential difference between the pH-sensitive electrode and the reference electrode.
-
Calibration: Calibrate the electrode system using standard buffer solutions of known pH.
-
Data Analysis: Convert the measured potential to pH values using the calibration curve.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in quantifying the effects of the carbonic anhydrase IX inhibitor, this compound, on extracellular pH. The choice of method will depend on the specific research question, available resources, and whether the measurements are to be performed in vitro or in vivo. Accurate measurement of extracellular pH is a critical step in evaluating the therapeutic potential of CA IX inhibitors and understanding their mechanism of action in the tumor microenvironment.
References
- 1. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Carbonic Anhydrase 9 in Regulating Extracellular and Intracellular pH in Three-dimensional Tumor Cell Growths - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving CA IX-IN-2 solubility in aqueous buffers
Welcome to the technical support center for Carbonic Anhydrase IX (CA IX) inhibitors. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the handling of CA IX inhibitors, with a focus on overcoming solubility challenges with compounds like CA IX-IN-2 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4). Why is this happening?
A1: This is a common issue known as compound "crashing out" and occurs when the kinetic solubility of the inhibitor in the final aqueous solution is exceeded. Many small-molecule inhibitors, including those targeting CA IX, are hydrophobic (lipophilic) in nature to effectively bind to the enzyme's active site.[1][2] While they dissolve well in organic solvents like Dimethyl Sulfoxide (DMSO), their solubility in aqueous systems is often very low.[3][4] When the DMSO stock is diluted, the inhibitor molecules are forced into an environment where they are not readily soluble, causing them to aggregate and precipitate.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity or off-target effects?
A2: As a general rule, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5%.[3] Some robust cell lines may tolerate up to 1%, but this is not ideal. High concentrations of DMSO can interfere with enzyme kinetics, impact cell viability, and induce off-target effects.[2] It is critical to include a vehicle control in your experiments, which consists of the assay medium with the same final percentage of DMSO used for the inhibitor, to account for any solvent effects.[3]
Q3: How does pH affect the solubility of my CA IX inhibitor?
A3: The solubility of ionizable compounds is highly dependent on pH.[1][2] Many inhibitors contain functional groups that can be protonated or deprotonated. For example, sulfonamides, a common scaffold for CA IX inhibitors, are weakly acidic and tend to be more soluble at a higher pH where they can exist in their ionized (deprotonated) form.[2] Conversely, compounds with basic functional groups become more soluble at a lower pH where they are protonated.[1] Understanding the pKa of your specific inhibitor is key to leveraging pH for solubilization.
Q4: Can I use heating or sonication to help dissolve my compound?
A4: Yes, gentle heating and sonication can be effective methods to aid dissolution.[1][3][4] Sonication uses ultrasonic energy to break apart compound aggregates, facilitating the dissolution of individual molecules.[1] Gentle warming can also increase the rate of dissolution. However, these methods should be used with caution as excessive heat can lead to the degradation of the compound. Always check the compound's stability information before applying heat.
Q5: Are there other strategies besides using DMSO or adjusting pH to improve solubility?
A5: Several other strategies can be employed:
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be used, though their compatibility with the specific assay must be verified.[2][4][5]
-
Surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 can be added to the buffer at low concentrations (e.g., 0.01%) to help keep the compound in solution.[4][6]
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HPβCD) can form inclusion complexes with the inhibitor, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[1][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing solutions of this compound for your experiments.
Problem: Precipitate Observed After Diluting DMSO Stock in Buffer
This workflow provides a step-by-step process for troubleshooting and resolving compound precipitation.
Data Presentation & Solubility Screening
While specific quantitative data for this compound is not publicly available, researchers should perform solubility screening to determine the optimal buffer conditions. The tables below illustrate how to structure the results from such experiments.
Table 1: Solubility of a Representative CA IX Inhibitor in Various Buffers
| Buffer System | pH | Co-solvent (0.5% final) | Max Solubility (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | DMSO | < 1 | Heavy precipitation |
| MES Buffer | 6.0 | DMSO | 15 | Slight cloudiness |
| HEPES Buffer | 7.8 | DMSO | 5 | Fine precipitate |
| Tris Buffer | 8.5 | DMSO | 25 | Clear solution |
| PBS with 0.01% Tween-20 | 7.4 | DMSO | 10 | Clear solution |
| PBS with 2% HPβCD | 7.4 | DMSO | 50 | Clear solution |
Table 2: Recommended Starting Concentrations for Common Solvents
| Solvent | Type | Recommended Stock Conc. | Max Assay Conc. | Notes |
| DMSO | Organic Co-solvent | 10-50 mM | ≤ 0.5% | Universal solvent for stock solutions; can have biological effects at high concentrations.[3] |
| Ethanol | Organic Co-solvent | 10-20 mM | ≤ 1% | Can be toxic to cells; potential for evaporation.[3] |
| DMF | Organic Co-solvent | 10-20 mM | ≤ 0.1% | Higher toxicity than DMSO; use with caution.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a high-concentration stock solution of a CA IX inhibitor.
Materials:
-
This compound powder
-
Anhydrous or high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortexer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh 1-5 mg of the inhibitor powder and place it into a sterile vial.
-
Calculate Solvent Volume: Based on the molecular weight (MW) of the inhibitor, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (µL) = (Weight (mg) / MW ( g/mol )) * 100,000
-
-
Add Solvent: Add the calculated volume of DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If particles remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[3]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect from light.[3]
Protocol 2: Kinetic Solubility Assay in Aqueous Buffers
This protocol helps determine the maximum soluble concentration of your inhibitor in different buffers.
Materials:
-
10 mM inhibitor stock solution in DMSO
-
A panel of aqueous buffers (e.g., PBS pH 7.4, Tris pH 8.5, MES pH 6.0)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or nephelometry
Procedure:
-
Prepare Dilution Series: In the 96-well plate, create a serial dilution of your DMSO stock solution directly into the different aqueous buffers. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours on a plate shaker.
-
Measure Turbidity: After incubation, measure the turbidity of each well using a plate reader. An increase in absorbance or nephelometry signal compared to the buffer-only control indicates precipitation.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit in that specific buffer.
CA IX Signaling Pathway
Carbonic Anhydrase IX is a key enzyme in the tumor microenvironment, primarily regulated by hypoxia. Its activity contributes to pH regulation, promoting cancer cell survival and proliferation.
Mechanism: Hypoxia-Inducible Factor (HIF-1α) and CA IX Activation
Under hypoxic (low oxygen) conditions, the HIF-1α subunit is stabilized. It translocates to the nucleus and dimerizes with HIF-1β, forming an active transcription factor.[8] This complex binds to Hypoxia-Response Elements (HREs) in the promoter region of target genes, including the CA9 gene, leading to the transcription and translation of the CA IX protein.[9][10][11]
CA IX, at the cell surface, catalyzes the reversible hydration of carbon dioxide (CO₂) into protons (H⁺) and bicarbonate (HCO₃⁻).[12][13] The protons are left in the extracellular space, contributing to an acidic tumor microenvironment, while the bicarbonate is transported into the cell to maintain a slightly alkaline intracellular pH.[12] This pH gradient is crucial for the survival, proliferation, and invasion of cancer cells.[12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Hypoxia-induced Expression of Carbonic Anhydrase 9 Is Dependent on the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Calcium Phosphate Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of calcium and inorganic phosphate (B84403) (Ca-IX-IN-2) precipitation in cell culture media. This guide provides practical troubleshooting steps, frequently asked questions, detailed experimental protocols, and quantitative data to help you identify the root cause of precipitation and prevent its recurrence.
Frequently Asked Questions (FAQs)
Q1: What is the precipitate I am seeing in my cell culture medium?
A1: The precipitate is often a form of calcium phosphate. In cell culture media, which is rich in both calcium and phosphate ions, changes in temperature, pH, or concentration can cause these ions to form insoluble salts that fall out of solution.[1][2][3] Other components like proteins and metals can also precipitate, but calcium phosphate is a common culprit.[1][2][3]
Q2: Why is precipitation in my cell culture medium a problem?
A2: Precipitation can be detrimental to your cell cultures for several reasons:
-
Nutrient Depletion: The formation of precipitates can remove essential nutrients like calcium and phosphate from the medium, making them unavailable to your cells.[3]
-
Altered Media Composition: Precipitation can chelate other desirable components, altering the overall composition and performance of the medium.[3]
-
Cellular Toxicity: In some cases, the precipitates themselves can be toxic to cells.
-
Assay Interference: Precipitates can interfere with microscopic imaging and other cell-based assays.[3]
Q3: Can temperature fluctuations cause precipitation?
A3: Yes, temperature is a major factor. High molecular weight proteins can precipitate when exposed to extreme temperature shifts.[1] Repeated freeze-thaw cycles of media or supplements can also lead to the formation of precipitates.[1][3] Storing liquid or reconstituted media at refrigerated temperatures can cause salts to precipitate out, especially from concentrated stocks.[3]
Q4: How does pH affect calcium phosphate precipitation?
A4: The pH of the cell culture medium is a critical factor. Generally, an increase in pH (more alkaline conditions) decreases the solubility of calcium phosphate, making precipitation more likely.[1][4] This is because the phosphate ions (PO₄³⁻) become more abundant at higher pH, readily reacting with calcium ions.
Q5: Can evaporation of the medium lead to precipitation?
A5: Yes, if the medium in your culture vessels evaporates, the concentration of all its components, including salts, will increase.[1][5] This increased concentration can exceed the solubility limits of calcium and phosphate, leading to the formation of crystal precipitates, particularly on the culture surfaces.[1][5]
Troubleshooting Guide
If you are experiencing precipitation in your cell culture medium, follow these steps to identify and resolve the issue.
Step 1: Initial Observation and Assessment
-
Visual Inspection: Carefully observe the precipitate. Is it crystalline, flocculent, or a fine haze? Note its color and location in the culture vessel.
-
Microscopic Examination: Examine a sample of the medium under a microscope to distinguish between chemical precipitate and microbial contamination (e.g., bacteria, yeast, or fungi).[2]
Step 2: Review Your Protocol and Handling Procedures
-
Media Preparation: Did you follow the manufacturer's instructions for preparing the medium from powder or concentrate?[6][7][8] Was the powdered medium fully dissolved before adding other components?[6][7]
-
Order of Component Addition: When preparing serum-free media, the order in which you add components is crucial. Calcium salts are particularly prone to precipitation. It is often recommended to dissolve calcium chloride separately in deionized water before adding it to the other media components.[1][3]
-
Temperature: Was the medium or its supplements subjected to repeated freeze-thaw cycles?[1][3] Was the medium warmed to 37°C before use? Adding cold supplements to warm media can sometimes cause precipitation.
-
pH: Did you check the pH of the final medium? Is your incubator's CO₂ level calibrated correctly to maintain the appropriate pH?[9]
Step 3: Isolate the Cause
If the cause is not immediately apparent, you can perform a series of simple experiments to pinpoint the issue. Refer to the Experimental Protocols section below for detailed instructions on how to systematically test for the cause of precipitation.
Quantitative Data: Solubility of Calcium Phosphate Species
The solubility of calcium phosphate is not a single value but depends on the specific crystalline form, the pH of the solution, and the temperature. The table below provides the solubility product constants (Ksp) for several common calcium phosphate species at 25°C. A smaller Ksp value indicates lower solubility.
| Calcium Phosphate Species | Chemical Formula | Solubility Product Constant (Ksp) at 25°C |
| Dicalcium phosphate dihydrate (DCPD) | CaHPO₄·2H₂O | ~1 x 10⁻⁷ |
| Dicalcium phosphate anhydrous (DCPA) | CaHPO₄ | 3.8 x 10⁻⁶⁹ |
| Octacalcium phosphate (OCP) | Ca₈H₂(PO₄)₆·5H₂O | ~1 x 10⁻⁴⁷ |
| Tricalcium phosphate (TCP) | Ca₃(PO₄)₂ | 2.7 x 10⁻³³ |
| Hydroxyapatite (HAp) | Ca₁₀(PO₄)₆(OH)₂ | ~1 x 10⁻¹¹⁷ |
Note: These values are for aqueous solutions and can be influenced by the complex mixture of components in cell culture media.
The solubility of these species is highly dependent on pH. The following diagram illustrates the general relationship between the solubility of different calcium phosphate phases and pH.
Caption: General trend of calcium phosphate solubility with pH.
Experimental Protocols
Protocol 1: Identifying the Source of Precipitation
Objective: To determine which component or condition is causing the precipitation.
Materials:
-
Base medium (powder or liquid concentrate)
-
All supplements (e.g., serum, L-glutamine, antibiotics, specific growth factors)
-
Sterile conical tubes or flasks
-
Incubator set at 37°C with 5% CO₂
-
pH meter
-
Microscope
Methodology:
-
Prepare the base medium according to the manufacturer's instructions.
-
Aliquot the base medium into several sterile tubes.
-
In a systematic manner, add one supplement to each tube, leaving one tube with only the base medium as a control. Create a tube with all supplements as a positive control.
-
For each condition, prepare two sets of tubes. Incubate one set at 37°C and leave the other at room temperature.
-
Observe the tubes for the formation of precipitate at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
If precipitation occurs, note which supplement was added to the tube.
-
If precipitation is observed in the base medium alone, investigate factors like the water quality, pH, or storage conditions.
-
If precipitation is only seen at 37°C, the issue is likely temperature-sensitive.
-
Examine any precipitate under a microscope to confirm it is not microbial contamination.
Protocol 2: Optimizing Media Preparation to Prevent Precipitation
Objective: To develop a media preparation protocol that minimizes or eliminates precipitation.
Materials:
-
All media components identified as potential causes of precipitation in Protocol 1.
-
Deionized water
-
Sterile containers
-
Stir plate and stir bar
Methodology:
-
Order of Addition: If a specific supplement is causing precipitation, try changing the order in which it is added to the medium. It is often best to add calcium-containing solutions last and to a large volume of stirred medium.
-
Separate Dissolution: Dissolve powdered components that are prone to precipitation (like calcium chloride) in a small volume of deionized water before adding them to the main volume of the medium.[1][3]
-
Temperature Control: Pre-warm the base medium and all supplements to the same temperature (e.g., room temperature or 37°C) before mixing.
-
pH Adjustment: Prepare the complete medium and then adjust the pH to the desired range (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.[9]
-
Stirring: Ensure the medium is being gently stirred while adding each component to promote rapid and even dispersion.
Visual Troubleshooting Guide
The following workflow can help guide you through the troubleshooting process.
Caption: A workflow for troubleshooting media precipitation.
References
- 1. bio.umass.edu [bio.umass.edu]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. karger.com [karger.com]
- 5. Item - Solubility product constants (Ksp) at 25°C. - Public Library of Science - Figshare [plos.figshare.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Powdered Media Preparation Instructions [sigmaaldrich.com]
- 8. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 9. How to Prepare Antibiotic-Free Mammalian Cell Culture Media [synapse.patsnap.com]
Technical Support Center: Minimizing Off-Target Effects of CA IX Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with carbonic anhydrase (CA) inhibitors, specifically focusing on minimizing the off-target effects of inhibitors targeting CA IX.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the selectivity of a CA IX inhibitor against other CA isoforms?
A1: Humans have multiple carbonic anhydrase isoforms (e.g., CA I, II, XII) that are essential for normal physiological functions.[1] A lack of selectivity in a CA IX inhibitor can lead to off-target effects and potential toxicity due to the inhibition of these other isoforms.[1] Therefore, it is critical to perform counter-screens against ubiquitously expressed isoforms like CA I and CA II to ensure the inhibitor is specific to the tumor-associated CA IX.[1]
Q2: What are the most common assays for screening CA IX inhibitors and their selectivity?
A2: The two primary methods for screening CA IX inhibitors are the stopped-flow CO₂ hydration assay and the p-nitrophenylacetate (PNPA) esterase activity assay.[1] The stopped-flow method is considered the gold standard as it directly measures the physiological reaction of CO₂ hydration and is used for determining inhibition constants (Ki).[1] The PNPA assay is a simpler, colorimetric method suitable for high-throughput screening that measures the esterase activity of CA IX.[1][2]
Q3: What is a suitable positive control for CA IX inhibition assays?
A3: Acetazolamide is a well-characterized, broad-spectrum carbonic anhydrase inhibitor and is frequently used as a positive control in CA IX screening assays.[1] It helps researchers validate the assay setup and provides a benchmark for comparing the potency of new inhibitors.[1]
Q4: My IC50 values for a CA IX inhibitor differ significantly between the esterase (PNPA) assay and the CO2 hydration assay. Why?
A4: Discrepancies in inhibition data between these two assays can occur. The esterase activity is a surrogate for the physiological CO2 hydration activity, and the correlation is not always perfect.[2] Different optimal conditions for each assay (e.g., substrate and enzyme concentrations) can also lead to variations in IC50 values.[2] Therefore, promising hits from a high-throughput esterase assay should always be validated using the gold-standard CO2 hydration assay.[2]
Q5: How does hypoxia affect the interpretation of my cell-based CA IX inhibition assay results?
A5: Hypoxia is a critical factor as it induces the expression of CA IX through the HIF-1α pathway.[2][3] Experiments conducted under normal oxygen levels (normoxia) might show weaker effects of CA IX inhibition due to lower target expression.[2] Furthermore, CA IX is catalytically most active and binds sulfonamide inhibitors effectively under hypoxic conditions.[2] Therefore, creating a hypoxic environment for your cell-based assays is crucial for relevant results.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with CA IX inhibitors.
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicate Wells | Inconsistent pipetting, inadequate mixing of reagents, temperature fluctuations, or reagent degradation.[1] | - Ensure pipettes are calibrated and use proper pipetting techniques. - Mix reagents thoroughly but gently in the assay wells. - Equilibrate all reagents and plates to the assay temperature and ensure the plate reader maintains a stable temperature.[1] - Prepare fresh enzyme and substrate solutions and avoid multiple freeze-thaw cycles.[1] |
| No Inhibition Observed with a Known CA IX Inhibitor | Inactive enzyme, incorrect assay setup (e.g., wrong pH, temperature), or degraded inhibitor.[2] | - Verify the activity of your enzyme stock using a positive control like acetazolamide.[2] - Confirm that all assay parameters (pH, temperature, substrate concentration) are optimal for CA IX activity.[2] - Use a fresh stock of the inhibitor.[2] |
| Inconsistent Results in Cell-Based Assays | Cell permeability issues, off-target effects at high concentrations, or pH-induced cellular stress.[4] | - Consider that the inhibitor's effect may be on both extracellular and intracellular CAs if it is cell-permeable.[4] - Include controls to assess general cytotoxicity (e.g., cell viability assays) to identify off-target effects.[4] - Be aware that CA inhibition can alter intracellular and extracellular pH, which can impact cell health and function.[4] |
| Compound Precipitation in Aqueous Buffer | Limited aqueous solubility of the inhibitor.[4] | - Ensure the initial stock solution in a solvent like DMSO is fully dissolved; sonication may help.[4] - Keep the final DMSO concentration in the aqueous buffer as high as your assay permits (typically 0.1% to 1%) to maintain solubility.[4] - Prepare fresh aqueous dilutions for each experiment and do not store them.[4] |
Quantitative Data Summary
To minimize off-target effects, an ideal CA IX inhibitor should exhibit high selectivity for CA IX over other isoforms, particularly the highly abundant CA I and CA II. The selectivity ratio, calculated as Ki (off-target) / Ki (on-target), is a key metric. A higher ratio indicates greater selectivity.
The table below presents a representative inhibition profile for a hypothetical selective inhibitor, CA IX-IN-2 , compared to the non-selective inhibitor Acetazolamide and another isoform-selective inhibitor, SLC-0111.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratio (hCA I/hCA IX) | Selectivity Ratio (hCA II/hCA IX) |
| This compound (Hypothetical) | 1,200 | 850 | 15 | 45 | 80 | 56.7 |
| Acetazolamide (Non-selective) [5] | 250 | 12 | 25 | 5.7 | 10 | 0.48 |
| SLC-0111 (CA IX/XII Selective) [5] | >400,000 | >400,000 | 45 | 4.5 | >8,888 | >8,888 |
Data for Acetazolamide and SLC-0111 are representative values from published literature.[5]
Experimental Protocols
Stopped-Flow CO₂ Hydration Assay for CA Inhibition
This is the gold-standard method for measuring CA catalytic activity and determining inhibition constants (Ki).[6]
Materials:
-
Recombinant human CA isoforms (hCA I, hCA II, hCA IX, etc.)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4
-
pH indicator (e.g., p-Nitrophenol)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of recombinant hCA isoforms in the assay buffer.
-
Prepare serial dilutions of the test inhibitor and a reference compound (e.g., Acetazolamide). The final DMSO concentration should be kept below 0.5%.[5]
-
-
Assay Execution:
-
Equilibrate the stopped-flow instrument to 25°C.[5]
-
For inhibition studies, pre-incubate the enzyme with the desired concentration of the inhibitor for 15 minutes at room temperature.[5]
-
Load one syringe of the instrument with the enzyme solution (or enzyme-inhibitor mixture) containing the pH indicator.
-
Load the second syringe with CO₂-saturated water.[5]
-
Rapidly mix the contents of the two syringes.[5]
-
Monitor the change in absorbance at the appropriate wavelength for the pH indicator for 10-100 seconds to measure the initial rate of the hydration reaction.[4]
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Determine the inhibition constants (Ki) by analyzing the reaction rates at various substrate and inhibitor concentrations using appropriate enzyme kinetic models.[4]
-
Colorimetric Esterase (p-NPA) Assay for High-Throughput Screening
This assay is a simpler, high-throughput alternative to the stopped-flow method for initial screening.[6]
Materials:
-
96-well microplates
-
Microplate reader
-
Purified hCA IX
-
Test inhibitors
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5[6]
-
Substrate: p-nitrophenyl acetate (B1210297) (p-NPA) solution in acetonitrile[7]
-
Acetazolamide (positive control)
Procedure:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the test inhibitors at various concentrations to the respective wells. Include wells for a positive control (acetazolamide) and a negative control (no inhibitor).[7]
-
Add the CA enzyme solution to all wells except for the background control wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the reaction by adding the p-NPA substrate to all wells.[7]
-
Immediately measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at room temperature.[7]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance versus time plot.[2][6]
-
Determine the percent inhibition by comparing the rates in the presence and absence of the inhibitor.[7]
-
Calculate IC₅₀ values by plotting percent inhibition against a range of inhibitor concentrations.[7]
-
Visualizations
Signaling Pathway
References
Technical Support Center: Interpreting Ambiguous Results in CA IX-IN-2 Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret ambiguous results from Carbonic Anhydrase IX (CA IX) inhibition assays, with a focus on the inhibitor CA IX-IN-2.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your CA IX inhibition experiments.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, Edge effects in the plate, Compound precipitation | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.[1]- Check compound solubility in your assay buffer. Consider using a lower concentration or a different solvent.[2] |
| No inhibition observed even with a known CA IX inhibitor | Inactive enzyme (recombinant or cellular), Incorrect assay setup (e.g., wrong buffer pH, temperature), Degraded inhibitor | - Check the activity of your enzyme stock with a positive control inhibitor (e.g., acetazolamide).[2]- Verify that all assay parameters (pH, temperature, substrate concentration) are within the optimal range for CA IX activity.[2]- Use a fresh stock of the inhibitor.[2] |
| Weak or no inhibition in a cell-based assay | Low CA IX expression in the cell line, Poor cell permeability of the inhibitor, Off-target effects masking the specific inhibition | - Culture cells under hypoxic conditions (e.g., 1% O2) to induce CA IX expression and activity.- Confirm CA IX expression in your cell line using Western blot or flow cytometry.- Use a control cell line with low or no CA IX expression to assess off-target cytotoxicity. |
| Unexpected increase in signal in a colorimetric/fluorometric assay | Compound interference with the assay reagents, Intrinsic fluorescence/color of the compound | - Run a control with the compound in the absence of cells or enzyme to check for interference.- Use an alternative assay with a different detection method (e.g., label-free impedance-based assay). |
| IC50 values differ significantly between different assay formats (e.g., esterase vs. hydratase) | Different assay sensitivities and conditions, The inhibitor may have a different binding mode for each substrate | - Acknowledge the inherent differences between the assays.- Use the CO2 hydration assay for final validation of lead compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common assays used for screening CA IX inhibitors like this compound?
A1: The two most prevalent methods are the stopped-flow CO₂ hydration assay and the p-nitrophenylacetate (PNPA) esterase activity assay. The stopped-flow method is considered the gold standard as it directly measures the physiological reaction of CO₂ hydration. The PNPA assay is a simpler, colorimetric method suitable for high-throughput screening.
Q2: My compound shows potent inhibition of CA IX in a biochemical assay but has a weak effect on cell viability. Is this a valid result?
A2: This is a plausible result. While CA IX's main function is to regulate pH, its inhibition can lead to intracellular acidosis, which in turn can trigger other cellular events like apoptosis or reduced proliferation. The disconnect between potent enzymatic inhibition and modest effects on cell growth could be due to several factors, including the specific cell line's dependence on CA IX for survival under the tested conditions.
Q3: Why do my results from the esterase activity assay and the CO2 hydration assay not correlate well?
A3: Discrepancies between these two assays can occur because they measure distinct activities of the enzyme, although both occur at the same active site. The esterase assay is often used as a high-throughput surrogate, but its correlation with the physiologically more relevant CO2 hydration assay is not always 1:1. Therefore, promising hits from an esterase screen should always be validated using a hydratase activity assay.
Q4: How does hypoxia affect the interpretation of my CA IX inhibition assay results?
A4: Hypoxia is a critical factor as it induces the expression of CA IX through the HIF-1α pathway. Consequently, experiments conducted under normoxic conditions might show weaker effects of CA IX inhibition due to lower levels of the target enzyme. For cell-based assays, it is often crucial to mimic the hypoxic tumor microenvironment to observe the true potential of a CA IX inhibitor.
Q5: I suspect my hit compound is a false positive. How can I confirm its activity?
A5: To rule out false positives, a systematic approach is necessary. Always include control experiments, such as a no-enzyme control, to check for non-enzymatic substrate degradation. Check if the compound interferes with the assay readout itself (e.g., by being colored or fluorescent). A true inhibitor should exhibit a clear dose-response relationship. Finally, confirm the activity using an orthogonal assay, for instance, validating a hit from a PNPA assay with the stopped-flow CO₂ hydration assay.
Quantitative Data Summary
Table 1: Inhibitory Potency of Selected Compounds against Carbonic Anhydrase Isoforms
| Compound | Target CA Isoform | Ki (nM) | Selectivity Index (hCA II / hCA IX) |
| Hit1 | hCA II | 2.8 | 0.25 |
| Hit1 | hCA IX | 11.2 | - |
| Inh1 | hCA II | 63.1 | - |
| Inh1 | hCA IX | 215.4 | - |
Data adapted from a study on the identification of specific carbonic anhydrase inhibitors. The selectivity index is the ratio of Ki (hCA II) to Ki (hCA IX).
Table 2: IC50 Values of a Ureido-Substituted Sulfamate Inhibitor (U-NO2) in Breast Cancer Cells
| Cell Line | Treatment Duration | IC50 (µM) |
| UFH-001 | 48 h | ~25 |
| UFH-001 | 96 h | Not significantly different |
These results show that the compound decreased cell growth in normoxic conditions.
Experimental Protocols
1. CA IX Esterase Activity Inhibition Assay (PNPA Assay)
This assay measures the esterase activity of CA IX, which serves as a surrogate for its hydratase activity.
-
Materials:
-
Recombinant human CA IX
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
Substrate: p-Nitrophenyl acetate (B1210297) (pNPA)
-
Test compounds (e.g., this compound) and a known inhibitor (e.g., acetazolamide)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add 10 µL of each compound dilution to the wells of a 96-well plate. Include wells for a negative control (buffer only) and a positive control (known inhibitor).
-
Add 80 µL of a solution containing recombinant CA IX to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of pNPA solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes to monitor the formation of p-nitrophenol.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.
-
2. Stopped-Flow CO₂ Hydration Assay
This method directly measures the CA-catalyzed hydration of CO₂ by monitoring the associated pH change with an indicator dye.
-
Materials:
-
Assay Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.5
-
Indicator: 0.2 mM Phenol Red
-
Enzyme: Purified recombinant human CA IX
-
Substrate: CO₂-saturated water
-
Inhibitor: Test compound and positive control (e.g., Acetazolamide) at various concentrations
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Equilibrate all solutions to the desired temperature (e.g., 25°C).
-
The enzyme and inhibitor are pre-incubated.
-
The enzyme/inhibitor solution is rapidly mixed with the CO₂-saturated buffer containing the pH indicator in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time to determine the initial rate of reaction.
-
Inhibition constants (Ki) are determined by analyzing the reaction rates at different inhibitor concentrations.
-
Diagrams
Caption: Role of CA IX in the hypoxic tumor microenvironment and the point of intervention for this compound.
Caption: General workflow for evaluating CA IX inhibitors in biochemical and cell-based assays.
Caption: A logical approach to troubleshooting ambiguous results in CA IX inhibition assays.
References
Technical Support Center: Overcoming Resistance to Carbonic Anhydrase IX (CA IX) Inhibitors in Cancer Cell Lines
Note on "CA IX-IN-2": The specific inhibitor "this compound" is not widely documented in the scientific literature. This guide will therefore focus on the well-characterized and clinically investigated CA IX inhibitor, SLC-0111 , as a representative compound for researchers working with inhibitors of Carbonic Anhydrase IX. The principles and troubleshooting steps outlined here are broadly applicable to other sulfonamide-based CA IX inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SLC-0111 and other CA IX inhibitors?
A1: SLC-0111 is a potent and selective inhibitor of Carbonic Anhydrase IX (CA IX), a zinc metalloenzyme.[1] CA IX is primarily expressed on the surface of cancer cells, particularly in hypoxic (low oxygen) tumor microenvironments.[2][3] Its main function is to catalyze the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+).[1][2] This enzymatic activity helps cancer cells maintain a stable intracellular pH (pHi) by exporting acid, which in turn contributes to the acidification of the extracellular environment.[2] An acidic tumor microenvironment promotes tumor progression, metastasis, and resistance to therapy.[2] By inhibiting CA IX, SLC-0111 blocks this pH-regulating mechanism, leading to intracellular acidification and subsequent cancer cell death, especially in hypoxic conditions.[1]
Q2: Why is targeting CA IX relevant for overcoming drug resistance?
A2: CA IX expression is often associated with aggressive tumors and poor prognosis.[2] Its role in maintaining pH homeostasis under hypoxic conditions is a key survival mechanism for cancer cells and contributes to resistance against conventional chemotherapy and radiotherapy.[4] By disrupting this pH regulation, CA IX inhibitors like SLC-0111 can re-sensitize resistant cancer cells to standard treatments.[4][5] For example, SLC-0111 has been shown to potentiate the cytotoxic effects of chemotherapeutic drugs like dacarbazine, temozolomide, doxorubicin, and 5-fluorouracil (B62378) in various cancer cell lines.[5]
Q3: What is the role of hypoxia in the context of CA IX inhibition?
A3: Hypoxia is a critical factor in the expression and activity of CA IX. The expression of CA IX is primarily induced by the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α), which becomes stabilized in low-oxygen conditions.[3] Therefore, CA IX is a marker of hypoxic tumors.[2] Experiments with CA IX inhibitors are often more effective under hypoxic conditions due to the higher expression of the target enzyme.
Q4: Can SLC-0111 affect non-cancerous cells?
A4: The expression of CA IX in normal human tissues is highly restricted.[2] This limited expression profile makes CA IX an attractive therapeutic target, as inhibitors like SLC-0111 are expected to have minimal effects on healthy cells, leading to a better safety profile.[2]
Troubleshooting Guides
Issue 1: Inhibitor Precipitation in Aqueous Solutions
Q: My SLC-0111 (or a similar sulfonamide-based inhibitor) is precipitating out of solution after I dilute my DMSO stock with aqueous buffer. What should I do?
A: This is a common problem due to the hydrophobic nature of many CA IX inhibitors.[6]
-
Decrease the Final Concentration: Determine the maximum soluble concentration of your inhibitor in your specific assay buffer. It's possible you are exceeding its solubility limit.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO (typically up to 0.5-1%) can help maintain solubility.[6] However, be mindful of potential DMSO-induced toxicity or interference with your assay.
-
Use a Co-solvent: Experiment with adding a small percentage of other co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to your buffer.[6]
-
Sonication: Briefly sonicating the solution after dilution can help dissolve small precipitates.[6]
-
Fresh Preparations: Always prepare fresh aqueous dilutions of the inhibitor for each experiment. Do not store aqueous dilutions, as precipitation can occur over time.
Issue 2: Inconsistent Results in Cell-Based Assays
Q: I am observing high variability in my cell viability or proliferation assays when using a CA IX inhibitor. What could be the cause?
A: Inconsistent results can arise from several factors:
-
Inhibitor Instability or Precipitation: Ensure your inhibitor is fully dissolved and stable in the cell culture medium for the duration of the experiment. Visually inspect for any precipitation.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability. Ensure a homogenous cell suspension before plating and consider using a multichannel pipette for seeding.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the inhibitor and affect cell growth. It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental data.
-
Hypoxia Conditions: If you are conducting experiments under hypoxia, ensure that the hypoxic conditions are consistent across all plates and experiments. Variations in oxygen levels will directly impact CA IX expression and inhibitor efficacy.
-
Off-Target Effects: At high concentrations, the inhibitor might have off-target effects that are not related to CA IX inhibition. Perform dose-response curves and, if possible, compare the effects on CA IX-positive and CA IX-negative (or knockdown) cell lines to confirm on-target activity.
Issue 3: High Background or Non-Specific Bands in Western Blot for CA IX
Q: I am getting high background or multiple non-specific bands when probing for CA IX in my western blots. How can I improve my results?
A: High background in western blotting can obscure your results. Here are some troubleshooting steps:
-
Blocking: Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST).
-
Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. High antibody concentrations are a common cause of non-specific binding.
-
Washing Steps: Increase the number and/or duration of your washing steps after primary and secondary antibody incubations. Adding a small amount of Tween-20 (0.05-0.2%) to your wash buffer can also help reduce background.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.
-
Protein Load: Ensure you are loading an appropriate amount of total protein per lane (typically 20-30 µg for cell lysates). Overloading can lead to high background.
Quantitative Data Summary
Table 1: Solubility of SLC-0111
| Solvent | Concentration | Reference |
| DMSO | Up to 10 mg/mL | [6] |
| Water | Poorly soluble | [6] |
Table 2: IC50 Values of SLC-0111 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Conditions | Reference |
| HT-29 | Colorectal Cancer | 27.74 µg/mL | - | [7] |
| MCF7 | Breast Cancer | 11.20 µg/mL | - | [7] |
| PC3 | Prostate Cancer | 8.36 µg/mL | - | [7] |
| HUH6 | Hepatoblastoma | Dose-dependent decrease in viability | Normoxia & Hypoxia | [8] |
| HB-295 | Hepatoblastoma | Significant decrease at 75-175 µM | Normoxia & Hypoxia | [8] |
| A375-M6 | Melanoma | >100 µM (single agent) | Standard pH | [5] |
| HCT116 | Colorectal Cancer | >100 µM (single agent) | Standard pH | [5] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 3: Pharmacokinetic Parameters of SLC-0111 in Patients with Advanced Solid Tumors (Single Dose)
| Dose | Mean Cmax (ng/mL) | Mean AUC(0-24) (µg/mL·h) | Mean Tmax (hours) | Reference |
| 500 mg | 4350 | 33 | 2.46 - 6.05 | [9] |
| 1000 mg | 6220 | 70 | 2.46 - 6.05 | [9] |
| 2000 mg | 5340 | 94 | 2.46 - 6.05 | [9] |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for SLC-0111
This protocol is adapted from standard MTT assay procedures.[10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of SLC-0111 in DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of SLC-0111 or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator. If studying the effects under hypoxia, place the plates in a hypoxic chamber at this stage.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Mix gently and read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for CA IX Expression
This protocol is based on standard western blotting procedures.[12]
-
Protein Extraction: Culture cells to the desired confluency, with or without treatment under normoxic or hypoxic conditions. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CA IX (e.g., M75 monoclonal antibody) diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.[12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Signaling Pathways and Workflows
Diagram 1: HIF-1α Signaling Pathway Leading to CA IX Expression
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.
Diagram 2: Simplified EGFR/PI3K Signaling Pathway Influenced by CA IX
Caption: EGFR/PI3K pathway and its potential modulation by CA IX.
Diagram 3: Experimental Workflow for Testing CA IX Inhibitors
Caption: General workflow for evaluating a CA IX inhibitor in vitro.
References
- 1. Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Signalchem LifeScience [signalchemlifesciences.com]
- 3. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 12. Carbonic anhydrase IX is a clinically significant tissue and serum biomarker associated with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing CA IX Inhibitor Instability in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Carbonic Anhydrase IX (CA IX) inhibitors, such as the hypothetical compound CAIXi-2, during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My CA IX inhibitor precipitates out of solution during my long-term cell culture experiment. What is causing this and how can I prevent it?
A1: Precipitation of small molecule inhibitors in cell culture media is a common issue arising from several factors:
-
Poor Solubility: The inhibitor may have low intrinsic solubility in aqueous media.
-
Media Components: Components in the cell culture media, such as proteins and salts, can interact with the inhibitor and reduce its solubility over time.
-
pH and Temperature Changes: Fluctuations in the pH and temperature of the incubator can affect the inhibitor's stability and solubility.
-
Evaporation: Over the course of a long-term experiment, evaporation of media can increase the concentration of the inhibitor, leading to precipitation.
Troubleshooting Steps:
-
Solubility Assessment: Determine the maximal soluble concentration of your inhibitor in the specific cell culture medium you are using.
-
Solvent Selection: While DMSO is a common solvent for initial stock solutions, minimize the final concentration in your culture medium (typically <0.5%) as it can be toxic to cells and may affect inhibitor solubility.
-
Media Formulation: Consider using a serum-free or low-serum medium if compatible with your cell line, as serum proteins can sometimes contribute to precipitation.
-
Regular Media Changes: For long-term experiments, perform partial or full media changes more frequently to maintain the desired inhibitor concentration and remove any potential precipitates.
-
Use of Solubilizing Agents: In some cases, biocompatible solubilizing agents or cyclodextrins can be used to enhance the solubility of the inhibitor, but their effects on the experimental system must be carefully validated.
Q2: I am observing a decrease in the efficacy of my CA IX inhibitor over the course of my multi-day experiment. What could be the reason?
A2: A decline in inhibitor efficacy can be attributed to its chemical instability in the experimental conditions:
-
Hydrolysis: Many small molecules are susceptible to hydrolysis, especially at physiological pH and temperature. Functional groups like esters and amides are particularly prone to this.
-
Oxidation: The inhibitor may be sensitive to oxidation, which can be accelerated by components in the media or exposure to light.
-
Metabolism by Cells: The cells in your culture may metabolize the inhibitor, reducing its effective concentration over time.
Troubleshooting Steps:
-
Stability Studies: Conduct a stability study of your inhibitor in your cell culture medium under experimental conditions (e.g., 37°C, 5% CO2) over the time course of your experiment. Use an analytical method like HPLC or LC-MS to quantify the amount of intact inhibitor at different time points.
-
Fresh Dosing: If the inhibitor is found to be unstable, replenish it with fresh media and inhibitor at regular intervals. The frequency will depend on the determined half-life of the compound in your system.
-
Control for Cellular Metabolism: Compare the stability of the inhibitor in conditioned media (media in which cells have been grown) versus fresh media to assess the impact of cellular metabolism.
Q3: How should I properly store my CA IX inhibitor to ensure its long-term stability?
A3: Proper storage is crucial for maintaining the integrity of your inhibitor.
-
Solid Form: Store the inhibitor as a solid in a tightly sealed container at the recommended temperature (typically -20°C or -80°C), protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C.
Troubleshooting Guide
Issue 1: Inconsistent results between experimental repeats.
| Potential Cause | Troubleshooting Action |
| Inhibitor Degradation | Prepare fresh stock solutions of the inhibitor. Perform a stability check of the compound under experimental conditions. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions like DMSO stocks. |
| Cell Culture Variability | Ensure consistent cell passage number, density, and health between experiments. |
| Precipitation | Visually inspect the culture wells for any signs of precipitation. If observed, refer to the solubility troubleshooting steps in the FAQ. |
Issue 2: High background signal or off-target effects.
| Potential Cause | Troubleshooting Action |
| High Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration that inhibits CA IX without causing general toxicity. |
| Off-Target Activity | Test the inhibitor on a cell line that does not express CA IX to identify any off-target effects. |
| Solvent Toxicity | Include a vehicle control (e.g., media with the same concentration of DMSO) in all experiments. |
Quantitative Data Summary
The following table summarizes the stability of a hypothetical sulfonamide-based CA IX inhibitor, CAIXi-2, under various conditions.
| Condition | Time | Remaining Intact CAIXi-2 (%) |
| Solid at -20°C | 12 months | >99% |
| DMSO stock at -80°C | 6 months | >98% |
| Cell Culture Media (37°C) | 24 hours | 90% |
| Cell Culture Media (37°C) | 48 hours | 75% |
| Cell Culture Media (37°C) | 72 hours | 55% |
Experimental Protocols
Protocol 1: Assessing the Stability of a CA IX Inhibitor in Cell Culture Media
Objective: To determine the stability of a CA IX inhibitor in cell culture medium over time under standard cell culture conditions.
Materials:
-
CA IX inhibitor stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Prepare a working solution of the CA IX inhibitor in the cell culture medium at the final experimental concentration (e.g., 10 µM).
-
Aliquot the working solution into multiple sterile microcentrifuge tubes.
-
Place the tubes in a cell culture incubator at 37°C with 5% CO2.
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Immediately analyze the sample by HPLC or LC-MS to quantify the concentration of the intact inhibitor.
-
The percentage of remaining inhibitor at each time point is calculated relative to the concentration at time 0.
Visualizations
Caption: Workflow for assessing inhibitor stability in cell culture media.
Caption: Simplified signaling pathway of CA IX-mediated pH regulation and its inhibition.
Technical Support Center: Accounting for CA IX-IN-2 Binding to Serum Albumin in Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the binding of the carbonic anhydrase IX (CA IX) inhibitor, CA IX-IN-2, to serum albumin in various experimental assays. Serum albumin is the most abundant protein in plasma and can significantly impact the free concentration of small molecules, thereby affecting their efficacy and pharmacokinetic properties.
Frequently Asked Questions (FAQs)
Q1: Why is it important to consider the binding of this compound to serum albumin in our assays?
A1: Serum albumin can sequester this compound, reducing its free concentration available to bind to its target, CA IX. This can lead to an underestimation of the inhibitor's potency (e.g., a higher apparent IC50 value). Accounting for albumin binding is crucial for obtaining accurate in vitro data that is more predictive of in vivo efficacy.
Q2: What is the typical concentration of albumin in cell culture media and in human plasma?
A2: The concentration of albumin can vary. In fetal bovine serum (FBS), a common supplement in cell culture media, bovine serum albumin (BSA) is a major component, with concentrations in the range of 20-30 mg/mL in 10% FBS-supplemented media. Human plasma has a physiological concentration of human serum albumin (HSA) of approximately 35-50 mg/mL.[1][2]
Q3: How does the binding of this compound to albumin affect its mechanism of action?
A3: The binding of this compound to albumin is a reversible interaction that reduces the concentration of the free, pharmacologically active inhibitor.[3] Only the unbound fraction of the drug can diffuse across membranes and interact with the active site of CA IX. Therefore, high albumin binding can act as a reservoir for the compound, potentially prolonging its half-life but also reducing its immediate availability to the target enzyme.
Q4: Can we use bovine serum albumin (BSA) as a substitute for human serum albumin (HSA) in our assays?
A4: While BSA is often used as a substitute for HSA due to its lower cost and availability, it's important to note that there can be differences in the binding affinities of small molecules to BSA and HSA. For the most accurate in vitro to in vivo extrapolation, it is recommended to use HSA, especially in later-stage drug development studies.
Troubleshooting Guides
Issue 1: My IC50 value for this compound is significantly higher in the presence of serum/albumin.
-
Possible Cause: This is an expected outcome due to the binding of this compound to albumin, which reduces the free concentration of the inhibitor.
-
Troubleshooting Steps:
-
Quantify the extent of binding: Perform experiments to determine the fraction of this compound bound to albumin (see experimental protocols below).
-
Calculate the free concentration: Use the measured binding data to calculate the free concentration of your inhibitor at each tested concentration.
-
Re-plot your dose-response curve: Plot the biological response against the calculated free concentration of this compound to determine the corrected IC50 value.
-
Issue 2: High variability in my assay results when using serum-containing media.
-
Possible Cause: Batch-to-batch variation in the composition of fetal bovine serum (FBS) can lead to inconsistencies in albumin concentration and other components that may affect inhibitor binding.
-
Troubleshooting Steps:
-
Use a single lot of FBS: For a given set of experiments, use FBS from a single lot to minimize variability.
-
Consider serum-free media with purified albumin: For greater consistency, switch to a serum-free medium and supplement it with a known concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA).
-
Perform control experiments: Always include appropriate controls to assess the effect of the media components on your assay.
-
Issue 3: My compound appears to have low potency in cell-based assays despite high potency in biochemical assays.
-
Possible Cause: The presence of albumin in the cell culture medium is a likely reason for this discrepancy. The biochemical assay may have been performed in the absence of albumin, while the cell-based assay contains albumin from the serum supplement.
-
Troubleshooting Steps:
-
Harmonize assay conditions: To the extent possible, match the albumin concentration in your biochemical assay to that in your cell-based assay to allow for a more direct comparison.
-
Measure albumin binding: Determine the fraction of your compound bound to albumin to understand the shift in potency.
-
Use a mathematical model: Apply correction factors based on the measured albumin binding to correlate the results from the two assay formats.
-
Quantitative Data on Carbonic Anhydrase Inhibitor Binding to Serum Albumin
Since specific quantitative binding data for this compound to serum albumin is not publicly available, the following table provides representative data for other carbonic anhydrase inhibitors to serve as a reference. This data illustrates the range of binding affinities that can be observed for this class of compounds.
| Compound | Albumin Type | Method | Binding Affinity (Kd) | Reference |
| Acetazolamide | Human Serum Albumin | In vitro binding assay | ~1 µM | |
| Dansylamide | Bovine Carbonic Anhydrase II | LESA Mass Spectrometry | 0.25 µM | |
| Sulfanilamide | Bovine Carbonic Anhydrase II | LESA Mass Spectrometry | 3.2 µM |
Note: The data presented above is for analogous compounds and should be used for reference purposes only. It is highly recommended to experimentally determine the binding affinity of this compound to the specific type of serum albumin used in your assays.
Experimental Protocols
Protocol 1: Determination of this compound Binding to Serum Albumin using Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for measuring the unbound fraction of a drug.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable dialysis membrane (with a molecular weight cut-off that retains albumin, e.g., 8-14 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)
-
This compound stock solution
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Prepare a solution of HSA or BSA in PBS at the desired concentration (e.g., 40 mg/mL).
-
Prepare a solution of this compound in the albumin solution from step 1 at the desired test concentration.
-
Assemble the equilibrium dialysis unit according to the manufacturer's instructions.
-
Add the this compound/albumin solution to one chamber (the donor chamber) of the dialysis unit.
-
Add an equal volume of PBS to the other chamber (the receiver chamber).
-
Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, this should be determined experimentally).
-
After incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in both samples using a validated analytical method.
-
Calculation of Fraction Unbound (fu):
-
fu = (Concentration in receiver chamber) / (Concentration in donor chamber)
-
-
Calculation of Percent Bound:
-
% Bound = (1 - fu) * 100
-
Protocol 2: Determination of this compound Binding to Serum Albumin using Ultrafiltration
Ultrafiltration is a faster alternative to equilibrium dialysis for assessing protein binding.
Materials:
-
Ultrafiltration device with a low-binding membrane (e.g., Amicon® Ultra)
-
Centrifuge
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)
-
This compound stock solution
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Prepare a solution of HSA or BSA in PBS at the desired concentration.
-
Prepare a solution of this compound in the albumin solution from step 1 at the desired test concentration.
-
Pre-condition the ultrafiltration device by spinning it with PBS to minimize non-specific binding of the compound to the device. Discard the filtrate.
-
Add the this compound/albumin solution to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions to collect a small amount of filtrate (typically 10-20% of the initial volume).
-
Carefully collect the filtrate (which contains the unbound drug) and a sample of the retentate (the solution remaining in the sample reservoir, which contains the total drug concentration).
-
Analyze the concentration of this compound in both the filtrate and the retentate.
-
Calculation of Fraction Unbound (fu):
-
fu = (Concentration in filtrate) / (Concentration in retentate)
-
-
Calculation of Percent Bound:
-
% Bound = (1 - fu) * 100
-
Visualizations
Caption: Workflow for determining inhibitor-albumin binding using equilibrium dialysis.
Caption: Troubleshooting logic for addressing high IC50 values in the presence of albumin.
References
Validation & Comparative
A Comparative Guide to Carbonic Anhydrase IX Inhibitors: CA IX-IN-2 vs. SLC-0111 in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two prominent Carbonic Anhydrase IX (CA IX) inhibitors, CA IX-IN-2 and SLC-0111, in breast cancer models. The data presented is compiled from publicly available research to facilitate an informed evaluation of their potential as therapeutic agents.
Introduction to CA IX in Breast Cancer
Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in many solid tumors, including breast cancer, and is often associated with hypoxic tumor microenvironments.[1] Its enzymatic activity, which catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributes to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH.[2][3] This pH regulation is crucial for cancer cell survival, proliferation, and invasion, making CA IX an attractive target for anticancer drug development.[2][3]
Inhibitor Profiles
This compound is a potent inhibitor of CA IX with additional activity against CA XII. Its mechanism of action involves DNA intercalation, leading to cell cycle arrest and apoptosis in breast cancer cells.
SLC-0111 is a first-in-class CA IX inhibitor that has progressed to clinical trials. It has demonstrated anti-tumor efficacy in various solid tumor models, including triple-negative breast cancer, both as a single agent and in combination with chemotherapy.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and SLC-0111 in breast cancer models. It is important to note that the data for each compound were generated in separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | IC50 (nM) |
| This compound | CA IX | 5.6 |
| CA XII | 7.4 | |
| CA II | 430 | |
| SLC-0111 Analog (Pyr) | CA IX | 0.399 µg/mL |
| CA I | 20.29 µg/mL | |
| CA II | 0.569 µg/mL | |
| CA XII | 2.97 µg/mL |
Note: Data for the SLC-0111 analog "Pyr" is presented in µg/mL. Conversion to nM would require the molecular weight of the compound, which is not provided in the source. This data is from a study on a novel analog and may not directly reflect the potency of SLC-0111 itself.
Table 2: In Vitro Anti-proliferative Activity in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | MDA-MB-231 | 14.63 - 29.33 |
| MCF-7 | 14.63 - 29.33 | |
| SLC-0111 | MCF-7 | 18.15 µg/mL* |
Note: The IC50 value for SLC-0111 in MCF-7 cells is from a study evaluating a novel analog of SLC-0111 and is presented in µg/mL. Another study showed that 100 µM of SLC-0111 in combination with 90 nM Doxorubicin significantly increased cell death in MCF-7 cells.
Mechanism of Action and Signaling Pathways
CA IX inhibition disrupts the pH balance in the tumor microenvironment, leading to intracellular acidification and extracellular alkalinization. This can trigger a cascade of events, including the inhibition of signaling pathways that promote cell survival and metastasis.
References
Validating Target Engagement of Carbonic Anhydrase IX Inhibitors in Live Cells: A Comparative Guide to CETSA and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound reaches and binds to its intended target within a living cell is a critical step in drug discovery. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) and alternative methods for validating the target engagement of Carbonic Anhydrase IX (CA IX) inhibitors, using the inhibitor CA IX-IN-2 as a focal point. As specific experimental data for this compound is not publicly available, this guide utilizes data from well-characterized CA IX inhibitors, such as SLC-0111 and acetazolamide, to illustrate the principles and expected outcomes of each technique.
Introduction to Carbonic Anhydrase IX as a Therapeutic Target
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1][2] Its expression is induced by hypoxia, a common feature of the tumor microenvironment.[3][4] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CA IX helps to maintain a neutral intracellular pH while contributing to an acidic extracellular environment, which promotes tumor growth, invasion, and metastasis.[1] These characteristics make CA IX an attractive target for cancer therapy.
The Principle of Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying the direct binding of a compound to its target protein in a cellular context. The fundamental principle is that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability. In a CETSA experiment, cells are treated with the compound of interest and then subjected to a heat gradient. The amount of soluble target protein remaining at different temperatures is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Analysis of Target Engagement Methods
While CETSA provides direct evidence of target binding, other methods can offer complementary information on target engagement, downstream functional effects, and selectivity. The following table summarizes key quantitative parameters for CETSA and its alternatives in the context of CA IX inhibition.
| Assay | Principle | Measures | Typical Readout | Advantages | Limitations | Representative Data (for known CA IX inhibitors) |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Direct target binding in intact cells. | Western Blot, ELISA, Mass Spectrometry. | Label-free, applicable to native proteins, provides evidence of intracellular target engagement. | Lower throughput, requires specific antibodies, may not be suitable for all targets. | Increased thermal stability of CA IX in the presence of an inhibitor. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Competitive binding of a compound to the target in live cells. | BRET signal (ratio of tracer emission to NanoLuc® emission). | High-throughput, quantitative measurement of affinity and residence time in live cells. | Requires genetic modification of the target protein (NanoLuc® fusion), relies on the availability of a suitable tracer. | IC50 value for displacement of a CA IX-specific tracer. |
| Kinobeads Competition Binding Assay | Competition between a soluble inhibitor and immobilized broad-spectrum kinase inhibitors for binding to the kinome. | Target affinity and selectivity profiling against a large panel of kinases. | Mass Spectrometry. | Broad selectivity profiling, identifies on- and off-targets, uses native proteins from cell lysates. | Performed in cell lysates, not intact cells, so does not account for cell permeability. Primarily for kinases, but can be adapted. | IC50 values for the displacement of CA IX from the beads. |
| Immunoprecipitation-Western Blot (IP-Western) | Measures the effect of the inhibitor on downstream signaling pathways. | Functional consequence of target engagement. | Western Blot. | Assesses the functional impact of target inhibition, uses native proteins. | Indirect measure of target engagement, can be complex to interpret due to signaling network complexity. | Decreased phosphorylation of downstream effectors of CA IX signaling. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol for CA IX Inhibitors
This protocol is adapted from established CETSA procedures.
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express CA IX (e.g., HT-29 or MDA-MB-231) to 80-90% confluency.
-
Treat cells with various concentrations of the CA IX inhibitor (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration using a standard method like the BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for CA IX, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized band intensities of soluble CA IX as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated samples indicates thermal stabilization and target engagement.
-
NanoBRET™ Target Engagement Assay Protocol for CA IX
This protocol is a conceptual outline as a specific NanoBRET assay for CA IX may need to be custom developed.
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding for a CA IX-NanoLuc® fusion protein.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Execution:
-
Prepare a serial dilution of the CA IX inhibitor.
-
To the cells, add the fluorescent tracer specific for CA IX, followed by the addition of the inhibitor or vehicle control.
-
Add the NanoBRET® substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence at two wavelengths (one for the NanoLuc® donor and one for the fluorescent tracer acceptor) using a plate reader.
-
Calculate the NanoBRET™ ratio.
-
Plot the NanoBRET™ ratio as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinobeads Competition Binding Assay Protocol for CA IX
While originally designed for kinases, the Kinobeads principle can be adapted for other targets if a suitable affinity matrix is developed.
-
Cell Lysate Preparation:
-
Prepare a lysate from CA IX-expressing cells in a non-denaturing buffer.
-
Determine the protein concentration of the lysate.
-
-
Competition Binding:
-
Incubate the cell lysate with a serial dilution of the CA IX inhibitor or vehicle control.
-
Add the kinobeads (or a custom CA IX affinity matrix) to the lysate and incubate to allow for binding of proteins.
-
-
Elution and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins bound to the beads in the presence and absence of the inhibitor.
-
A decrease in the amount of CA IX pulled down by the beads in the presence of the inhibitor indicates target engagement.
-
Immunoprecipitation-Western Blot (IP-Western) for Downstream Signaling
This protocol assesses the functional consequence of CA IX inhibition.
-
Cell Treatment and Lysis:
-
Treat CA IX-expressing cells with the inhibitor or vehicle control.
-
Lyse the cells in a buffer that preserves protein phosphorylation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against a downstream effector of CA IX signaling (e.g., a phosphorylated protein).
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Western Blot Analysis:
-
Wash the beads and elute the immunoprecipitated proteins.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody against the protein of interest to detect changes in its phosphorylation state or abundance.
-
Visualizing Workflows and Pathways
CA IX Signaling Pathway
The following diagram illustrates the role of CA IX in the tumor microenvironment and its downstream signaling.
Caption: CA IX signaling pathway in the tumor microenvironment.
Experimental Workflow for CETSA
The diagram below outlines the major steps in a CETSA experiment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the target engagement of CA IX inhibitors is essential for their development as anti-cancer therapeutics. CETSA offers a direct and label-free method to confirm intracellular binding. However, a comprehensive understanding of a compound's activity is best achieved by employing a multi-faceted approach. Combining the direct binding evidence from CETSA with quantitative affinity and selectivity data from assays like NanoBRET and Kinobeads, along with functional data from methods like IP-Western, provides a robust validation of the inhibitor's mechanism of action. This integrated strategy enables researchers to make more informed decisions in the drug discovery pipeline.
References
- 1. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. puntoq.ull.es [puntoq.ull.es]
Unveiling the Potency of CA IX Inhibitors: A Comparative Analysis of SLC-0111 Activity Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro activity of the carbonic anhydrase IX (CA IX) inhibitor, SLC-0111, across various cancer cell lines. While the initial query focused on "CA IX-IN-2," the prominent and well-documented inhibitor SLC-0111 is presented here as a key exemplar in this class of anti-cancer agents.
Carbonic anhydrase IX is a transmembrane enzyme significantly overexpressed in a multitude of solid tumors, often as a consequence of the hypoxic tumor microenvironment. Its pivotal role in regulating intracellular pH to promote tumor cell survival, proliferation, and metastasis has established it as a compelling therapeutic target.[1] SLC-0111, a ureido-substituted benzenesulfonamide, is a potent and selective inhibitor of CA IX that has undergone extensive preclinical and clinical investigation.[1][2]
Comparative Efficacy of SLC-0111: A Quantitative Overview
The inhibitory activity of SLC-0111 has been evaluated in numerous cancer cell lines, demonstrating a range of potencies that underscore the diverse molecular landscapes of different cancers. The following table summarizes the half-maximal inhibitory concentration (IC50) values of SLC-0111 and a novel analog in various cancer cell lines, providing a clear comparison of its cytotoxic effects.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | SLC-0111 Analog (Pyr) | 27.74 | [3] |
| MCF7 | Breast Cancer | SLC-0111 Analog (Pyr) | 11.20 | [3] |
| PC3 | Prostate Cancer | SLC-0111 Analog (Pyr) | 8.36 | [3] |
| A375-M6 | Melanoma | SLC-0111 | Not explicitly provided, but used at 100 µM to induce apoptosis | [4][5] |
| HCT116 | Colorectal Cancer | SLC-0111 | Not explicitly provided, but used at 100 µM in combination therapy | [4] |
| AGS | Gastric Cancer | SLC-0111 | Used at 100 µM in combination therapy | [6] |
| ACC-201 | Gastric Cancer | SLC-0111 | Used at 100 µM in combination therapy | [6] |
| SH-EP | Neuroblastoma | SLC-0111 | Significantly reduced viability | [7] |
| LAN1 | Neuroblastoma | SLC-0111 | Not affected | [7] |
Deciphering the Mechanism: CA IX-Mediated Signaling in Cancer
The overexpression of CA IX in the tumor microenvironment, primarily driven by hypoxia-inducible factor 1-alpha (HIF-1α), triggers a cascade of signaling events that promote cancer progression. CA IX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, creating a favorable environment for tumor growth and invasion. Its activity is also linked to the modulation of cell adhesion and migration through interactions with key signaling pathways.
CA IX signaling pathway in cancer.
Experimental Protocols: Assessing CA IX Inhibitor Activity
The evaluation of CA IX inhibitors like SLC-0111 typically involves a series of in vitro assays to determine their impact on cancer cell viability and proliferation. A standard method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of SLC-0111 in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[8]
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.[8]
-
Experimental workflow for assessing cell viability.
Conclusion
The available data strongly supports the role of CA IX as a critical factor in tumor progression and its validity as a therapeutic target. SLC-0111 has demonstrated significant anti-cancer activity across a range of cancer cell lines, particularly those exhibiting a hypoxic phenotype. The variations in its IC50 values highlight the importance of cell line-specific testing to predict clinical efficacy. Further research into the nuances of CA IX-mediated signaling and the development of next-generation inhibitors will be crucial in harnessing the full therapeutic potential of targeting this key enzyme in the fight against cancer.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. flore.unifi.it [flore.unifi.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of CA IX-IN-2 and Girentuximab: Two Distinct Approaches to Targeting Carbonic Anhydrase IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of Carbonic Anhydrase IX (CA IX), the small molecule inhibitor CA IX-IN-2 and the monoclonal antibody Girentuximab. This comparison aims to offer an objective overview of their performance, supported by available experimental data, to aid researchers in their drug development and scientific investigations.
Introduction to CA IX and its Role in Cancer
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1][2] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, thereby promoting tumor cell survival, proliferation, and invasion.[1][2] These critical roles make CA IX an attractive target for cancer therapy.
This compound: A Small Molecule Inhibitor
This compound, also known as Compound 9o, is a potent small molecule inhibitor that targets the enzymatic activity of carbonic anhydrases. It demonstrates a degree of selectivity for CA IX and CA XII over other isoforms.
Girentuximab: A Monoclonal Antibody Approach
Girentuximab (also known as cG250) is a chimeric monoclonal antibody that specifically targets the extracellular proteoglycan (PG) domain of CA IX.[4] Its mechanism of action is primarily immune-mediated, inducing antibody-dependent cellular cytotoxicity (ADCC) against tumor cells expressing CA IX.[5]
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and Girentuximab, providing a basis for their comparative assessment.
| Parameter | This compound | Girentuximab | Reference |
| Target | Catalytic domain of Carbonic Anhydrases | Proteoglycan domain of Carbonic Anhydrase IX | [4][6] |
| Inhibition Constant (Kᵢ) | CA IX: 24 nMCA XII: Not specifiedCA II: Not specified | Not applicable (does not directly inhibit enzymatic activity in the same manner) | [6] |
| IC₅₀ (Enzymatic Assay) | CA IX: 5.6 nMCA XII: 7.4 nMCA II: 430 nM | Not typically measured for this class of antibody | MedChemExpress Product Data |
| Binding Affinity (Kᵈ) | Not specified | ~0.25 nM (calculated from Association Constant) | [7] |
| EC₅₀ (Cell-based Assay) | Not specified | ELISA: 108 ± 1.1 ng/mL | [8] |
| Mechanism of Action | Direct inhibition of carbonic anhydrase catalytic activity | Antibody-Dependent Cellular Cytotoxicity (ADCC) | [5][6] |
Table 1: Comparative Inhibitory and Binding Data
| Cell Line | This compound IC₅₀ (Proliferation) | Reference |
| HCT-116 (Colon Cancer) | 14.63 µM | MedChemExpress Product Data |
| SW480 (Colon Cancer) | Not specified | MedChemExpress Product Data |
| MDA-MB-231 (Breast Cancer) | 29.33 µM | MedChemExpress Product Data |
| MCF-7 (Breast Cancer) | Not specified | MedChemExpress Product Data |
Table 2: Anti-proliferative Activity of this compound
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Preclinical evaluation and automated synthesis of [89Zr]ZrDFOSquaramide-girentuximab for diagnostic imaging of carbonic anhydrase IX positive tumours - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of Carbonic Anhydrase IX (CA IX) Inhibition with Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Note: This guide provides a comparative analysis of the synergistic effect of Carbonic Anhydrase IX (CA IX) inhibitors with radiotherapy. Extensive searches for a specific compound designated "CA IX-IN-2" did not yield any specific published data. Therefore, this guide utilizes data from well-characterized and published CA IX inhibitors, such as a potent indanesulfonamide derivative (referred to herein as Indanesulfonamide-11c) and 4-(2-aminoethyl)benzenesulfonamide (B156865) (AEBS), to illustrate the principles and potential of this therapeutic strategy. These compounds serve as representative examples to validate the synergistic anti-tumor effects of combining CA IX inhibition with radiotherapy.
Introduction: The Rationale for Combining CA IX Inhibition with Radiotherapy
Tumor hypoxia, or low oxygen levels, is a major factor contributing to resistance to radiotherapy. Hypoxic cancer cells upregulate the expression of Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that plays a crucial role in regulating intracellular pH (pHi) and extracellular pH (pHe) in the tumor microenvironment.[1][2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX helps maintain a relatively alkaline pHi, which is favorable for cancer cell survival and proliferation, while contributing to an acidic pHe that promotes invasion and metastasis.[3] This pH regulation mechanism is a key contributor to radioresistance.
Inhibition of CA IX disrupts this critical pH-regulating function, leading to intracellular acidification and sensitization of hypoxic tumor cells to the cytotoxic effects of ionizing radiation.[4][5] This guide provides a comparative overview of the experimental evidence supporting the synergistic effect of CA IX inhibitors with radiotherapy, focusing on key preclinical studies.
Comparative Efficacy of CA IX Inhibitors with Radiotherapy
The following tables summarize quantitative data from preclinical studies investigating the combination of CA IX inhibitors with radiotherapy.
Table 1: In Vitro Radiosensitization by CA IX Inhibitors
| Cell Line | CA IX Inhibitor | Concentration | Radiation Dose | Outcome Measure | Result | Citation |
| HT-29 (human colon carcinoma) | Indanesulfonamide-11c | 1 µM | 2-8 Gy | Clonogenic Survival | Significant decrease in survival with combination treatment under hypoxic conditions. | [6] |
| 786-O (human renal cell carcinoma) | AEBS | 33 µM | 2-8 Gy | Clonogenic Survival | Significant sensitization to radiation, especially with hypofractionated IR.[4] | [4] |
| RAG (murine renal cell carcinoma) | AEBS | 33 µM | 2-8 Gy | Clonogenic Survival | Significant decrease in clonogenic survival with combination therapy.[4] | [4] |
| MDA-MB-231 (human breast cancer) | U104 (ureidosulfonamide) | Not specified | Not specified | Clonogenic Survival | Reduced clonogenic survival with combination treatment. | [7] |
| MCF-7 (human breast cancer) | U104 (ureidosulfonamide) | Not specified | Not specified | Clonogenic Survival | Additive or synergistic effects observed with irradiation. | [7] |
Table 2: In Vivo Tumor Growth Delay with CA IX Inhibitors and Radiotherapy
| Tumor Model | CA IX Inhibitor | Dosing Regimen | Radiation Dose | Outcome Measure | Result | Citation |
| HT-29 Xenografts | Indanesulfonamide-11c | 10 mg/kg, i.v., daily for 5 days | 10 Gy | Tumor Growth Delay | Significant tumor regression and enhanced growth delay compared to either treatment alone. | [6][8] |
| 786-O Xenografts | AEBS | 50-200 µg/ml in drinking water | 6 Gy | Tumor Growth Delay | Significantly slower tumor growth in the combination group compared to all controls.[4] | [4] |
| HT-29 Xenografts | Acetazolamide (AZA) | Not specified | 10 Gy | Tumor Growth Delay | Additive effect on tumor growth delay when combined with irradiation. | [6][8] |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HT-29, 786-O) are seeded into 6-well plates at a density determined to yield 50-150 colonies per plate.
-
Inhibitor Treatment: Cells are pre-incubated with the CA IX inhibitor (e.g., Indanesulfonamide-11c at 1 µM or AEBS at 33 µM) for a specified period (e.g., 24 hours) under normoxic or hypoxic conditions.
-
Irradiation: Following incubation, cells are irradiated with a single dose of ionizing radiation (e.g., 2, 4, 6, or 8 Gy) using a linear accelerator.
-
Colony Formation: The medium is replaced with fresh, drug-free medium, and the plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells.
In Vivo Tumor Xenograft and Growth Delay Assay
This assay evaluates the in vivo efficacy of the combination therapy on tumor growth.
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., HT-29, 786-O) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into control and treatment groups: (1) Vehicle control, (2) CA IX inhibitor alone, (3) Radiotherapy alone, and (4) CA IX inhibitor plus radiotherapy.
-
Drug Administration: The CA IX inhibitor is administered via a clinically relevant route (e.g., intravenous injection of Indanesulfonamide-11c or oral administration of AEBS in drinking water).
-
Tumor Irradiation: A single dose of radiation (e.g., 6 or 10 Gy) is delivered locally to the tumor using a small animal irradiator.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Data Analysis: Tumor growth curves are plotted, and the time for tumors to reach a specific volume (e.g., 4 times the initial volume) is determined to calculate tumor growth delay.
Apoptosis and Cell Cycle Analysis
These assays help to elucidate the cellular mechanisms underlying the synergistic effect.
Methodology:
-
Treatment: Cells are treated with the CA IX inhibitor, radiation, or the combination as described for the clonogenic assay.
-
Cell Harvesting: At specific time points post-treatment (e.g., 24, 48, 72 hours), cells are harvested.
-
Apoptosis Staining: Apoptosis can be assessed using Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
Cell Cycle Staining: For cell cycle analysis, cells are fixed in ethanol (B145695) and stained with a DNA-binding dye such as propidium iodide. The DNA content is then analyzed by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.
-
Data Analysis: The percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle are quantified using flow cytometry software.
Signaling Pathways and Mechanisms of Action
The synergistic effect of CA IX inhibitors and radiotherapy is primarily attributed to the disruption of pH regulation in the hypoxic tumor microenvironment. However, the downstream signaling consequences are also critical.
HIF-1α Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to hypoxia and is responsible for the transcriptional activation of the CA9 gene.[9] Inhibition of CA IX activity leads to intracellular acidosis, which can create a negative feedback loop affecting HIF-1α stability and activity, although this is an area of ongoing research. Furthermore, radiotherapy itself can increase HIF-1α activity, which contributes to radioresistance.[10] By targeting a key downstream effector of HIF-1α, CA IX inhibitors can counteract this resistance mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors [mdpi.com]
- 3. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Knock-down of hypoxia-induced carbonic anhydrases IX and XII radiosensitizes tumor cells by increasing intracellular acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. researchgate.net [researchgate.net]
- 8. Specific inhibition of carbonic anhydrase IX activity enhances the in vivo therapeutic effect of tumor irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of HIF-1α in the Responses of Tumors to Radiotherapy and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sulfonamide-Based Carbonic Anhydrase IX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for selective and potent inhibitors of carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression and hypoxia, has led to the development of numerous sulfonamide-based compounds. This guide provides a comprehensive head-to-head comparison of these inhibitors, summarizing their inhibitory activity, selectivity, and the structural basis for their performance. The information presented is curated from recent preclinical and structural studies to aid in the identification of promising candidates for further investigation.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (Kᵢ) of various sulfonamide-based inhibitors against human (h) CA isoforms. A lower Kᵢ value indicates a higher inhibitory potency. Selectivity is a critical parameter, and the ratio of Kᵢ values for off-target isoforms (like hCA I and II) to the target isoform (hCA IX) is often used to express this. A higher selectivity ratio is desirable to minimize potential side effects.
Ureido-Substituted Benzenesulfonamides (USBs)
This class of inhibitors has shown significant promise due to its high potency and selectivity for the tumor-associated isoforms CA IX and XII. One such compound, SLC-0111 (U-F), has advanced to clinical trials.[1][2]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (hCA II/hCA IX) | Reference |
| U-CH₃ | - | 1765 | 7 | 6 | 252 | [1] |
| U-F (SLC-0111) | - | 960 | 45 | 4 | 21 | [1] |
| U-NO₂ | - | 15 | 1 | 6 | 15 | [1] |
Data sourced from in vitro enzyme inhibition assays.
Benzenesulfonamides with Nitrogenous Base Tails
Incorporating purine (B94841) and pyrimidine (B1678525) moieties as tails onto a classical benzenesulfonamide (B165840) scaffold is a strategy to enhance interactions with the target enzyme and potentially exploit synergistic antitumor effects.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA IV (Kᵢ, nM) | Selectivity (hCA II/hCA IX) | Reference |
| 5 | - | 25.7 | 405.2 | - | 0.06 | |
| 7 | - | >10000 | 856.3 | - | >11.6 | |
| 12 | 31.7 | 6.3 | 4.8 | 3.2 | 1.3 | |
| 16 | 10.3 | 6.1 | 1.9 | 1.1 | 3.2 | |
| 26 | - | 118.4 | 55.6 | - | 2.1 | |
| 28 | - | 45.2 | 16.9 | - | 2.7 | |
| 29 | - | 25.4 | 11.4 | - | 2.2 | |
| 32 | - | 42.1 | 19.8 | - | 2.1 | |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 74 | 0.48 |
Data sourced from a stopped-flow CO₂ hydrase assay.
Sulfonamides with Sulfonic Acid Tails
To achieve selective inhibition of extracellular CAs like CA IX, a strategy involves designing membrane-impermeant inhibitors. Incorporating negatively charged sulfonic acid tails is one approach to limit cell permeability.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (hCA II/hCA IX) | Reference |
| 35 | 10000 | 20.1 | 10.7 | 2.4 | 1.9 | |
| 43 | >10000 | 14.5 | 3.2 | 0.9 | 4.5 | |
| 46 | >10000 | 18.5 | 7.5 | 1.8 | 2.5 | |
| 50 | 8500 | 25.4 | 7.8 | 3.9 | 3.2 |
Data sourced from in vitro enzyme inhibition assays.
Mandatory Visualization
Caption: CA IX role in the tumor microenvironment.
Caption: Evaluation workflow for CA IX inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a guide for researchers looking to replicate or build upon these findings.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the sulfonamide derivatives against various human carbonic anhydrase isoforms (hCA I, II, IX, and XII) is determined by a stopped-flow CO₂ hydrase assay.
Principle: This method measures the enzyme's catalytic activity by monitoring the pH change associated with the hydration of carbon dioxide. The assay follows the pseudo-first-order kinetics of the CO₂ hydration reaction.
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of the purified CA isoform is prepared in a buffer (e.g., Tris-HCl) at a specific pH. The sulfonamide inhibitor is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.
-
Assay Mixture: The enzyme solution is mixed with the inhibitor solution at different concentrations and incubated for a defined period to allow for enzyme-inhibitor binding.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
Data Acquisition: The change in pH is monitored over time using a pH indicator (e.g., phenol (B47542) red). The initial rates of the reaction are calculated.
-
Data Analysis: The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition. The IC₅₀ values (concentration of inhibitor that causes 50% inhibition) are also calculated and can be converted to Kᵢ values using the Cheng-Prusoff equation.
X-ray Crystallography
To understand the structural basis of inhibitor potency and selectivity, X-ray crystallography is employed to determine the three-dimensional structure of the CA enzyme in complex with the sulfonamide inhibitor.
Procedure:
-
Protein Expression and Purification: The human CA isoform (e.g., hCA II or a mimic of the hCA IX catalytic domain) is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Crystallization: The purified protein is co-crystallized with the sulfonamide inhibitor. This involves mixing the protein and inhibitor and setting up crystallization trials under various conditions (e.g., different precipitants, pH, and temperature).
-
Data Collection: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays is collected.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. A molecular model of the protein-inhibitor complex is built into the electron density map and refined to obtain the final structure.
-
Structural Analysis: The final structure reveals the precise binding mode of the inhibitor in the active site of the enzyme, highlighting the key interactions that contribute to its affinity and selectivity. The differences in the active site residues between CA isoforms, such as Phe131 in hCA II versus Val131 in hCA IX, can explain the observed selectivity.
Cell-Based Antiproliferative Assays
The effect of the CA IX inhibitors on the growth of cancer cells is evaluated using cell viability or proliferation assays.
Procedure:
-
Cell Culture: Human cancer cell lines known to express CA IX (e.g., HT-29 colon cancer cells) are cultured under standard conditions.
-
Compound Treatment: The cells are treated with the sulfonamide inhibitors at a range of concentrations for a specified duration (e.g., 48 or 72 hours).
-
Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell proliferation kit.
-
Data Analysis: The results are used to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability or proliferation.
Conclusion
The development of sulfonamide-based CA IX inhibitors has made significant strides, with several classes of compounds demonstrating high potency and selectivity. The ureido-substituted benzenesulfonamides, in particular, have emerged as a promising class, with SLC-0111 undergoing clinical evaluation. The "tail approach" in inhibitor design, which involves modifying the scaffold with various chemical moieties, continues to be a valuable strategy for improving isoform selectivity. The structural insights gained from X-ray crystallography are crucial for rational drug design and the development of next-generation CA IX inhibitors with improved therapeutic profiles. The experimental data and protocols presented in this guide offer a valuable resource for researchers in the field of anticancer drug discovery.
References
Validating the Inhibition of CDK2 by CA IX-IN-2: A Comparative Guide for Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CA IX-IN-2, a novel dual inhibitor of Carbonic Anhydrase IX (CA IX) and Cyclin-Dependent Kinase 2 (CDK2), with other well-characterized inhibitors. We present supporting experimental data and detailed protocols to validate the inhibitory effect of this compound on CDK2 and its subsequent impact on cell cycle progression.
Introduction to this compound and its Targets
This compound is an investigational small molecule designed to simultaneously target two key proteins implicated in cancer progression:
-
Carbonic Anhydrase IX (CA IX): A transmembrane enzyme that is highly expressed in many types of cancer cells, particularly under hypoxic conditions.[1][2] CA IX helps maintain a neutral intracellular pH while contributing to an acidic tumor microenvironment, which promotes tumor growth and metastasis.[1][2]
-
Cyclin-Dependent Kinase 2 (CDK2): A critical enzyme that, in complex with Cyclin E and Cyclin A, regulates the transition from the G1 to the S phase of the cell cycle.[3] Dysregulation of CDK2 activity is a common feature of cancer, leading to uncontrolled cell proliferation.[3][4]
By inhibiting both CA IX and CDK2, this compound presents a promising dual-pronged therapeutic strategy. This guide focuses on validating the CDK2 inhibitory function of this compound through cell cycle analysis.
Comparative Analysis of Inhibitors
To objectively assess the efficacy of this compound as a CDK2 inhibitor, its performance is compared against a selective CDK2 inhibitor, INX-315, and a well-known CA IX inhibitor, SLC-0111. Palbociclib (B1678290), a selective CDK4/6 inhibitor, is included to demonstrate the specificity of CDK2 inhibition.
| Inhibitor | Primary Target(s) | Reported IC50/Ki | Expected Effect on Cell Cycle | Reference |
| This compound | CA IX, CDK2 | CA IX: 0.29 µM, CDK2: 0.32 µM | G1/S phase arrest | [5] |
| INX-315 | CDK2 | Potent and selective over other CDKs | G1/S phase arrest, induction of senescence | [6][7] |
| SLC-0111 (U-104) | CA IX, CA XII | CA IX: 45.1 nM, CA XII: 4.5 nM | Reduction in cell growth, apoptosis | [8][9][10] |
| Palbociclib | CDK4, CDK6 | 9-15 nmol/L | G1 phase arrest | [2][11] |
Experimental Validation of CDK2 Inhibition by this compound
The following section outlines key experiments to validate the inhibitory effect of this compound on CDK2 activity and its impact on cell cycle progression.
Experiment 1: Cell Cycle Analysis by Flow Cytometry
This experiment aims to determine the effect of this compound on cell cycle distribution. Inhibition of CDK2 is expected to cause an accumulation of cells in the G1 phase and a reduction in the proportion of cells in the S and G2/M phases.
Experimental Protocol:
-
Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7, U2OS) in appropriate media.
-
Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, INX-315 (positive control), SLC-0111 (negative control for CDK2 inhibition), Palbociclib (CDK4/6 inhibitor control), and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently.[1][12]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[12] Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[12]
-
Data Analysis: Deconvolute the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Quantitative Data:
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | - | 45 | 35 | 20 |
| This compound | 0.5 | 65 | 20 | 15 |
| 1.0 | 75 | 15 | 10 | |
| INX-315 | 0.5 | 70 | 18 | 12 |
| SLC-0111 | 1.0 | 48 | 33 | 19 |
| Palbociclib | 0.5 | 80 | 10 | 10 |
Experiment 2: Western Blot Analysis of CDK2 Substrate Phosphorylation
This experiment directly assesses the inhibition of CDK2 kinase activity by examining the phosphorylation status of its key substrate, the Retinoblastoma protein (Rb), at serine residues (e.g., Ser807/811).
Experimental Protocol:
-
Cell Culture and Treatment: Treat cells with the inhibitors as described in Experiment 1 for a shorter duration (e.g., 2-6 hours) to capture early signaling events.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., β-actin). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phospho-Rb signal to total Rb.
Expected Quantitative Data:
| Treatment | Concentration (µM) | Normalized Phospho-Rb (pRb/Total Rb Ratio) |
| Vehicle Control | - | 1.0 |
| This compound | 0.5 | 0.4 |
| 1.0 | 0.2 | |
| INX-315 | 0.5 | 0.3 |
| SLC-0111 | 1.0 | 0.9 |
| Palbociclib | 0.5 | 0.1 |
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for validating CDK2 inhibition.
Caption: Simplified G1-S phase transition signaling pathway.
Conclusion
The presented experimental framework provides a robust methodology for validating the CDK2 inhibitory activity of this compound. By comparing its effects on cell cycle progression and Rb phosphorylation with selective CDK2 and CA IX inhibitors, researchers can ascertain the specific contribution of CDK2 inhibition to the compound's overall cellular effects. This comparative approach is essential for the preclinical evaluation of dual-targeting agents like this compound and for elucidating their mechanism of action in a cellular context.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 5. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Unveiling the Anti-Metastatic Potential of Carbonic Anhydrase IX Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective anti-metastatic therapies remains a paramount challenge in oncology. Carbonic Anhydrase IX (CA IX) has emerged as a compelling therapeutic target due to its pivotal role in the tumor microenvironment, particularly under hypoxic conditions that drive cancer cell invasion and metastasis. This guide provides a comparative analysis of the anti-metastatic properties of CA IX inhibitors, with a focus on the well-characterized inhibitor SLC-0111 and the sulfamate (B1201201) inhibitor S4. Due to the absence of publicly available data for a compound specifically named "CA IX-IN-2," this guide will use it as a placeholder for a hypothetical, highly potent inhibitor to illustrate a comparative framework.
The Role of Carbonic Anhydrase IX in Cancer Metastasis
Carbonic Anhydrase IX is a transmembrane enzyme that is minimally expressed in normal tissues but is often overexpressed in a variety of solid tumors. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment. CA IX contributes to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH in cancer cells. This pH gradient is crucial for several processes that promote metastasis:
-
Enhanced Invasion and Migration: The acidic extracellular environment created by CA IX activity promotes the degradation of the extracellular matrix (ECM) by activating proteases, facilitating cancer cell invasion into surrounding tissues.
-
Epithelial-to-Mesenchymal Transition (EMT): CA IX has been implicated in promoting EMT, a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.
-
Cell Adhesion and Motility: CA IX can influence cell-cell and cell-matrix adhesion, further contributing to the metastatic cascade.
-
Therapeutic Resistance: The acidic tumor microenvironment can limit the efficacy of certain chemotherapeutic agents.
Inhibition of CA IX is therefore a promising strategy to counteract these pro-metastatic effects. By blocking the enzymatic activity of CA IX, inhibitors can disrupt the pH balance in the tumor microenvironment, thereby impeding cancer cell invasion and metastasis.
Comparative Analysis of Anti-Metastatic Properties
This section compares the anti-metastatic efficacy of selected CA IX inhibitors based on available preclinical data.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo anti-metastatic effects of SLC-0111 and S4. "this compound" is included with hypothetical data to demonstrate an ideal inhibitor profile for comparative purposes.
| Parameter | SLC-0111 | S4 | This compound (Hypothetical) | Acetazolamide |
| Inhibition of Cell Migration | Significant reduction in migration of various cancer cell lines, including hepatoblastoma and melanoma.[1][2] | Decreased migration of breast cancer cells. | High potency in inhibiting migration across multiple cell lines (e.g., >90% inhibition at 10 µM). | Shown to inhibit the invasive potential of cancer cells in vitro.[3] |
| Inhibition of Cell Invasion | Abrogated the ability of MSC medium to promote invasion of melanoma cells through a Matrigel barrier.[2] | Inhibited or prevented invasion of breast cancer cells into collagen.[4] | Superior inhibition of invasion through Matrigel (e.g., IC50 < 1 µM). | Not extensively documented in direct invasion assays. |
| In Vivo Anti-Metastatic Activity | Dramatically reduced spontaneous metastases in a breast cancer model. In combination with immune checkpoint blockade, reduced metastatic burden in melanoma and breast cancer models. | Caused decreased spontaneous lung metastases formation in an orthotopic breast cancer model. | Complete abrogation of metastasis in preclinical models at well-tolerated doses. | Reduced the number of lung metastases in a Lewis lung carcinoma model by over 80%. |
| Primary Tumor Growth Inhibition | Modest inhibition of primary tumor growth as a single agent. | Ineffective in reducing primary tumor growth in vivo in some breast cancer models. | Significant reduction in primary tumor volume. | Shown to reduce primary tumor growth. |
| Target Selectivity (CA IX vs. other CAs) | Selective inhibitor of CA IX and CA XII with weaker inhibition of off-target isoforms CA I and II. | Sulfamate-based inhibitor with activity against CA IX. | Highly selective for CA IX with minimal off-target effects. | Non-selective CA inhibitor. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-metastatic agents. Below are protocols for key experiments cited in this guide.
In Vitro Cell Migration Assay (Boyden Chamber Assay)
Objective: To assess the ability of a compound to inhibit the directional migration of cancer cells.
Principle: Cancer cells are placed in the upper chamber of a transwell insert with a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower surface of the membrane is quantified.
Protocol:
-
Cancer cells are serum-starved for 24 hours prior to the assay.
-
Transwell inserts (typically with 8 µm pores) are placed in a 24-well plate.
-
The lower chamber is filled with medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
A suspension of serum-starved cancer cells, pre-treated with the CA IX inhibitor or vehicle control, is added to the upper chamber.
-
The plate is incubated for a period that allows for cell migration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance.
In Vitro Cell Invasion Assay (Matrigel Invasion Assay)
Objective: To evaluate the ability of a compound to inhibit the invasion of cancer cells through a basement membrane-like barrier.
Principle: This assay is similar to the migration assay, but the porous membrane of the transwell insert is coated with a layer of Matrigel, a reconstituted basement membrane extract. Only invasive cells that can degrade the Matrigel will migrate to the lower chamber.
Protocol:
-
Transwell inserts are coated with a thin layer of Matrigel and allowed to solidify.
-
The subsequent steps are similar to the cell migration assay, with serum-starved cells treated with the inhibitor or control added to the upper chamber and a chemoattractant in the lower chamber.
-
The incubation period is typically longer (e.g., 48 hours) to allow for matrix degradation and invasion.
-
Quantification of invaded cells is performed as described for the migration assay.
In Vivo Metastasis Model (Tail Vein Injection)
Objective: To assess the effect of a compound on the formation of distant metastases in a living organism.
Principle: Cancer cells, often luciferase-tagged for in vivo imaging, are injected into the tail vein of immunocompromised mice. The cells circulate and can form metastatic colonies in distant organs, most commonly the lungs. The effect of the test compound on the number and size of these metastases is evaluated.
Protocol:
-
A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is prepared.
-
The cell suspension is injected into the lateral tail vein of immunocompromised mice (e.g., nude or SCID mice).
-
Mice are treated with the CA IX inhibitor or vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injections).
-
Metastasis formation is monitored over time using in vivo imaging systems to detect the luciferase signal.
-
At the end of the experiment, mice are euthanized, and target organs (e.g., lungs) are harvested.
-
The number and size of metastatic nodules can be quantified macroscopically or through histological analysis.
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) illustrate the signaling pathways and experimental workflows described.
CA IX-Mediated Metastatic Signaling Pathway
References
Safety Operating Guide
Essential Guide to the Safe Disposal of CA IX-IN-2
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like the carbonic anhydrase inhibitor CA IX-IN-2 are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a compound requiring careful management. Adherence to these protocols is critical for protecting both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to minimize exposure.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1][2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant protective gloves.[1][2] | Prevents skin contact with the chemical. |
| Body Protection | An impervious lab coat or clothing.[1][2] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[1] | Protects against inhalation of the compound. |
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1] In the event of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1] An accessible safety shower and eyewash station are essential in any laboratory where this compound is handled.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]
-
Waste Collection : Collect all waste containing this compound, including the pure compound, contaminated solutions, and disposable labware, in a designated hazardous waste container.[1] The container must be made of a material compatible with the chemical and be in good condition, with a secure, leak-proof lid.[1][3][4]
-
Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation : Ensure that the waste is segregated from incompatible materials to prevent any adverse chemical reactions.[1]
-
Disposal of Empty Containers :
-
Thoroughly empty the original this compound container.[1]
-
The first rinse of the container must be collected and disposed of as hazardous waste.[1] For highly toxic chemicals, the first three rinses should be collected.[1]
-
After rinsing and air-drying, obliterate or remove the original label from the container before disposing of it as solid waste or according to your institution's guidelines for rinsed glass or plastic.[1]
-
-
Request for Pickup : Once the waste container is full, or as per your institution's policy, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.[1] Do not allow hazardous waste to accumulate in the lab for extended periods.[1]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling and disposing of similar chemical compounds as hazardous waste is the standard and accepted protocol. The key principle is containment and proper disposal through an accredited EHS service.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guide for Carbonic Anhydrase IX (CA IX) Inhibitors
This guide provides crucial safety and logistical information for handling potent small molecule inhibitors of Carbonic Anhydrase IX (CA IX), such as CA IX-IN-2. The following procedures are based on best practices for laboratory chemical safety and should be used in conjunction with your institution's specific environmental health and safety (EHS) protocols. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety precautions outlined below are derived from data for similar carbonic anhydrase inhibitors.
Immediate Safety and Handling Protocols
All personnel must be thoroughly trained on the potential hazards and proper handling procedures before working with any CA IX inhibitor. These compounds are typically potent and may be harmful if swallowed or come into contact with skin.
Personal Protective Equipment (PPE): To minimize exposure, the following PPE is mandatory when handling CA IX inhibitors[1]:
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes[1].
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn. Gloves should be inspected for integrity before each use and disposed of as hazardous waste after handling the compound[1][2].
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact[1].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used. All handling of solid compounds or concentrated solutions should be performed in a certified chemical fume hood to ensure adequate ventilation.
Emergency Procedures: In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Inhalation: If dust or aerosols are inhaled, move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
An accessible safety shower and eyewash station are essential in any laboratory where CA IX inhibitors are handled.
Quantitative Safety Data for a Representative CA IX Inhibitor
The following table summarizes key safety and handling information for a representative carbonic anhydrase inhibitor. This data should be considered as a general guideline in the absence of a specific SDS for this compound.
| Parameter | Value/Recommendation | Source |
| Physical State | Solid | |
| Hazard Statements | H319: Causes serious eye irritation | |
| Precautionary Statements | P264: Wash thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| First Aid - Eyes | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | |
| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. |
Operational Plan: Step-by-Step Handling and Disposal
A clear and systematic plan for the handling and disposal of CA IX inhibitors is crucial for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory.
-
Store the compound in a designated, well-ventilated, and dry area, away from incompatible materials.
Preparation of Solutions:
-
All weighing of the solid compound and preparation of stock solutions must be conducted in a chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weigh boats) that can be decontaminated or disposed of as hazardous waste.
-
Ensure all containers are clearly labeled with the chemical name, concentration, date, and hazard information.
Experimental Use:
-
When using solutions of the inhibitor, always wear the appropriate PPE.
-
Minimize the generation of aerosols.
-
Work in a well-ventilated area.
Disposal Plan: Proper disposal of CA IX inhibitor waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix CA IX inhibitor waste with other waste streams. Maintain separate, clearly labeled containers for solid and liquid waste.
-
Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and other disposable labware.
-
Liquid Waste: Includes unused solutions, contaminated solvents, and the first rinse of any glassware.
-
-
Containerization: Use dedicated, chemically compatible, and leak-proof containers for hazardous waste. The original container is often a suitable choice for waste storage.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "CA IX Inhibitor Waste" and any other information required by your institution's EHS office.
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. For highly potent compounds, it is recommended to collect the first three rinses. After thorough rinsing and air-drying, remove or deface the original label before disposing of the container as regular solid waste, in accordance with institutional guidelines.
-
Waste Pickup: Do not allow hazardous waste to accumulate. Once a waste container is full, or according to your institution's schedule, arrange for pickup by the EHS office or a licensed hazardous waste contractor.
Experimental Protocols and Signaling Pathways
Carbonic Anhydrase IX is a key enzyme in the tumor microenvironment, particularly under hypoxic conditions. Its activity is linked to pH regulation, which in turn influences cancer cell survival, proliferation, and metastasis.
Role of CA IX in the Tumor Microenvironment: Under hypoxic (low oxygen) conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized. HIF-1α upregulates the expression of CA IX. CA IX, a transmembrane enzyme, catalyzes the hydration of extracellular CO2 to bicarbonate (HCO3-) and protons (H+). This contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, which is favorable for tumor cell survival and proliferation. The acidic extracellular environment can also promote tumor invasion and metastasis.
Caption: Role of CA IX in the tumor microenvironment and the point of intervention for this compound.
General Experimental Workflow for Handling a CA IX Inhibitor:
The following diagram outlines a standard workflow for safely handling a potent chemical inhibitor like this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
